molecular formula C6H8Br2 B097325 2,3-Dibromo-1-cyclohexene CAS No. 17202-32-3

2,3-Dibromo-1-cyclohexene

Cat. No.: B097325
CAS No.: 17202-32-3
M. Wt: 239.94 g/mol
InChI Key: GOMHXBPKIHKYIA-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-cyclohexene is a vicinal dibromide that serves as a versatile intermediate in organic synthesis. This compound is of significant interest in methodological development, particularly in studying stereoselective transformations and elimination reactions to access complex alkynes . Its structure is characterized by bromine atoms on adjacent carbons, a hallmark of the bromination of alkenes, which proceeds via a cyclic bromonium ion intermediate to yield the anti-addition product . Researchers value this compound for exploring reaction mechanisms and as a precursor for synthesizing more complex, functionalized cyclic compounds in fields such as medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dibromocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMHXBPKIHKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335843
Record name Cyclohexene, 1,6-dibromo
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Molecular Weight

239.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-32-3
Record name Cyclohexene, 1,6-dibromo
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Record name 1,6-dibromocyclohex-1-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of 2,3-Dibromo-1-cyclohexene, a halogenated cyclic alkene of interest in organic synthesis and potentially in medicinal chemistry. This document outlines its chemical properties, stereochemical considerations, and predicted spectroscopic characteristics. Due to the limited availability of direct experimental data for this compound in the public domain, this guide also presents established experimental protocols for the synthesis and characterization of closely related compounds, which can be adapted for the study of the title molecule.

Chemical Structure and Properties

This compound is a cyclic alkene with the chemical formula C₆H₈Br₂.[1] It consists of a six-membered carbon ring containing one double bond, with two bromine atoms attached to adjacent carbon atoms, one of which is part of the double bond. The systematic IUPAC name for this compound is 2,3-dibromocyclohex-1-ene.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈Br₂[1]
Molecular Weight 239.94 g/mol [1]
CAS Number 17202-32-3[1][2]
Synonyms 1,6-Dibromocyclohexene[1]

Stereochemistry

The structure of this compound presents the possibility of stereoisomerism due to the presence of a chiral center at the C3 carbon, which is bonded to a bromine atom, a hydrogen atom, and two different carbon atoms within the ring. This gives rise to two possible enantiomers: (R)-2,3-dibromo-1-cyclohexene and (S)-2,3-dibromo-1-cyclohexene.

The cyclohexene ring itself adopts a half-chair conformation to relieve ring strain. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions, which can influence the stability and reactivity of the different stereoisomers.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach to this compound is a two-step process starting from cyclohexene.

Synthetic Pathway Cyclohexene Cyclohexene Tribromocyclohexane 1,2,3-Tribromocyclohexane Cyclohexene->Tribromocyclohexane Bromination Dibromocyclohexene This compound Tribromocyclohexane->Dibromocyclohexene Dehydrobromination

Caption: Proposed synthesis of this compound.

Experimental Protocol for a Related Synthesis: Dehydrobromination of 1,2-Dibromocyclohexane

The dehydrobromination of 1,2-dibromocyclohexane using a strong base like alcoholic potassium hydroxide (KOH) is a well-established method for introducing a double bond.[3][4][5] A similar approach could be applied to 1,2,3-tribromocyclohexane to yield this compound.

Objective: To perform a dehydrobromination reaction on a vicinal dibromide to generate an alkene.

Materials:

  • 1,2-Dibromocyclohexane (or 1,2,3-tribromocyclohexane)

  • Ethanolic Potassium Hydroxide (KOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Dissolve the dibromo- (or tribromo-) cyclohexane in ethanol in a round-bottom flask.

  • Add the ethanolic KOH solution to the flask.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is scarce. However, based on the analysis of related brominated cyclohexene derivatives, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and aliphatic protons.

  • Vinylic Proton (at C1): This proton, being on the double bond and adjacent to a bromine atom, would appear as a multiplet in the downfield region, likely between 6.0 and 6.5 ppm.

  • Allylic Proton (at C3): The proton on the carbon bearing the second bromine atom would also be shifted downfield due to the electronegativity of the bromine, likely appearing as a multiplet between 4.5 and 5.0 ppm.

  • Aliphatic Protons (at C4, C5, C6): The methylene protons on the saturated part of the ring would appear as complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the different carbon environments in the molecule.

  • Vinylic Carbons (C1 and C2): The two carbons of the double bond would resonate in the downfield region typical for alkenes, approximately between 120 and 140 ppm. The carbon bearing the bromine atom (C2) would be further downfield.

  • Allylic Carbon (C3): The carbon atom bonded to the second bromine atom would be expected to have a chemical shift in the range of 50-60 ppm.

  • Aliphatic Carbons (C4, C5, C6): The remaining saturated carbon atoms in the ring would appear in the upfield region, typically between 20 and 40 ppm.

Mass Spectrometry

The mass spectrum of this compound would be characterized by the presence of a molecular ion peak cluster. Due to the two bromine atoms, with their characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion region would show a triplet of peaks at m/z, m/z+2, and m/z+4 with a relative intensity ratio of approximately 1:2:1.

Table 2: Predicted Mass Spectrometry Fragmentation

m/zFragmentNotes
238, 240, 242 [C₆H₈Br₂]⁺Molecular ion cluster (M, M+2, M+4)
159, 161 [M - Br]⁺Loss of a bromine radical
79, 81 [Br]⁺Bromine cation
79 [C₆H₇]⁺Loss of two bromine atoms and a hydrogen

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, halogenated organic compounds, as a class, are known to exhibit a wide range of biological effects. Some brominated flame retardants, which are structurally diverse, have been shown to interact with various cellular targets, including the androgen receptor.[6] Given the reactivity of the allylic and vinylic bromine atoms, this compound could potentially interact with biological macromolecules, but further research is required to investigate any such activities.

Workflow for Characterization

A standard workflow for the complete structural elucidation and characterization of a newly synthesized batch of this compound would involve a combination of spectroscopic and chromatographic techniques.

Characterization Workflow Synthesis Synthesis of Crude Product Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Structure Structural Confirmation GCMS->Structure NMR->Structure FTIR->Structure

Caption: Workflow for the characterization of this compound.

This comprehensive workflow ensures the purity and confirms the chemical structure of the synthesized compound, providing a solid foundation for any subsequent biological or medicinal chemistry studies.

References

An In-depth Technical Guide to 2,3-Dibromo-1-cyclohexene (CAS No. 17202-32-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromo-1-cyclohexene (CAS No. 17202-32-3), a halogenated cycloalkene with significant potential as a versatile intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related compounds and established principles of organic chemistry to provide a thorough and practical resource.

Chemical and Physical Properties

PropertyValue for this compoundComputed Value for 2,3-Dibromo-1-methylcyclohexene
CAS Number 17202-32-3[1]N/A
Molecular Formula C₆H₈Br₂[2]C₇H₁₀Br₂[3]
Molecular Weight 239.94 g/mol [2]253.96 g/mol [3]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Density Data not availableData not available
Appearance Expected to be a liquidN/A

Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible and effective method involves the allylic bromination of cyclohexene using N-bromosuccinimide (NBS). This reaction proceeds via a free radical mechanism, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). The initial product is 3-bromocyclohexene, which can then undergo further allylic bromination to yield this compound.

Experimental Protocol: Synthesis via Allylic Bromination

This protocol is adapted from established procedures for the synthesis of 3-bromocyclohexene.[1][3] Optimization of reaction time and stoichiometry of NBS would be necessary to favor the formation of the dibrominated product.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a fume hood. Alternative solvents such as cyclohexane can also be used.)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equivalents to favor dibromination) and a catalytic amount of AIBN (e.g., 0.02 equivalents). Alternatively, the reaction can be initiated by irradiation with a UV lamp.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.

  • After the reaction is complete (typically after several hours, to be determined by TLC or GC analysis), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂SO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to isolate this compound.

Synthesis_Workflow Cyclohexene Cyclohexene ReactionMixture Reaction Mixture Cyclohexene->ReactionMixture NBS_AIBN NBS (2.2 eq), AIBN CCl4, Reflux NBS_AIBN->ReactionMixture Filtration Filtration ReactionMixture->Filtration Succinimide Succinimide Filtration->Succinimide Solid Workup Aqueous Workup (NaHCO3, Na2SO3, Brine) Filtration->Workup Filtrate Drying Drying (Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product

Figure 1. Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

This compound possesses two key reactive sites: the carbon-carbon double bond and the two carbon-bromine bonds (one vinylic and one allylic). This functionality makes it a valuable intermediate for the synthesis of more complex molecules.

Reactions at the Double Bond

The double bond can undergo various addition reactions, although the presence of the bulky bromine atoms may influence the stereoselectivity and reactivity.

Reactions Involving the Carbon-Bromine Bonds

The allylic C-Br bond is particularly susceptible to nucleophilic substitution, making it a useful handle for introducing a variety of functional groups. The vinylic C-Br bond is less reactive towards traditional SN1/SN2 reactions but can participate in reactions such as cross-coupling.

Potential Synthetic Applications:

  • Diels-Alder Reactions: The diene system that can be generated from this compound makes it a potential precursor for Diels-Alder cycloadditions, a powerful tool for the construction of six-membered rings.

  • Cross-Coupling Reactions: The vinylic bromide can be a substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of carbon-carbon bonds and the synthesis of substituted cyclohexene derivatives.

  • Nucleophilic Substitution: The allylic bromide is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of oxygen, nitrogen, sulfur, and carbon-based functional groups.

  • Elimination Reactions: Treatment with a strong base can lead to elimination reactions, potentially forming cyclohexadiene derivatives.

Reactions cluster_reactions Potential Transformations Start This compound DielsAlder Diels-Alder Precursor Start->DielsAlder Generation of Diene CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) Start->CrossCoupling Pd-catalyzed NucleophilicSub Nucleophilic Substitution Start->NucleophilicSub At allylic position Elimination Elimination Start->Elimination Strong Base Cycloadducts Cycloadducts DielsAlder->Cycloadducts Substituted Cyclohexenes Substituted Cyclohexenes CrossCoupling->Substituted Cyclohexenes Functionalized Cyclohexenes Functionalized Cyclohexenes NucleophilicSub->Functionalized Cyclohexenes Cyclohexadienes Cyclohexadienes Elimination->Cyclohexadienes

Figure 2. Potential synthetic transformations of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the asymmetry of the molecule. The following approximate chemical shifts (in ppm, relative to TMS) are predicted:

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Vinylic H (at C1)5.8 - 6.2Multiplet
Allylic H (at C3)4.5 - 5.0Multiplet
Aliphatic CH₂ (at C4, C5, C6)1.5 - 2.5Complex Multiplets
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the cyclohexene ring.

Carbon EnvironmentPredicted Chemical Shift (ppm)
Vinylic C (C1, C2)120 - 140
Allylic C (C3)50 - 60
Aliphatic C (C4, C5, C6)20 - 40
Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Intensity
C=C Stretch (alkene)~1650Medium
=C-H Stretch3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C-Br Stretch500 - 680Strong
Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) should appear as a cluster of three peaks at m/z 238, 240, and 242 in a ratio of approximately 1:2:1.[4][5] Common fragmentation pathways would involve the loss of one or both bromine atoms, and the loss of HBr.

Safety and Handling

This compound should be handled with the standard precautions for a halogenated organic compound. It is expected to be an irritant to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a potentially valuable, yet under-characterized, synthetic intermediate. Its rich functionality, including a reactive double bond and two distinct carbon-bromine bonds, opens avenues for the synthesis of a wide array of complex cyclic molecules. While direct experimental data is sparse, this guide provides a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound. Further research to fully characterize its physical properties and reactivity is warranted.

References

molecular formula and weight of 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides a detailed overview of 2,3-Dibromo-1-cyclohexene, a halogenated cyclic alkene with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

PropertyValueReference
Molecular Formula C₆H₈Br₂[1][2]
Molecular Weight 239.94 g/mol [1][2]
CAS Number 17202-32-3[1]
Synonyms 1,6-Dibromocyclohexene[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. While a direct, one-pot synthesis is not commonly reported, a reliable and well-established route involves the bromination of cyclohexene followed by dehydrobromination and subsequent allylic bromination.

Experimental Protocol: Synthesis of 1,2-Dibromocyclohexane (Precursor)

This protocol is adapted from a standard organic synthesis procedure and serves as the initial step in producing the precursor for this compound.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon Tetrachloride (or a safer alternative solvent like dichloromethane)

  • Ice-salt bath

  • Separatory funnel

  • Round-bottom flask

  • Stirrer

Procedure:

  • A solution of cyclohexene in carbon tetrachloride is prepared in a round-bottom flask and cooled to -5°C using an ice-salt bath.

  • A solution of bromine in carbon tetrachloride is added dropwise from a separatory funnel to the stirred cyclohexene solution. The temperature should be maintained below 0°C to minimize side reactions.

  • After the addition is complete, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1,2-dibromocyclohexane.

  • Purification can be achieved by distillation under reduced pressure.

Conceptual Protocol: Synthesis of this compound

Following the synthesis of 1,2-dibromocyclohexane, a two-step process can be employed to yield this compound.

Step 1: Dehydrobromination to 1-Bromocyclohexene

  • The synthesized 1,2-dibromocyclohexane is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like tetrahydrofuran (THF).

  • The reaction mixture is typically heated to facilitate the elimination of one equivalent of hydrogen bromide, yielding 1-bromocyclohexene.

  • Standard aqueous workup and purification by distillation or chromatography are performed to isolate the 1-bromocyclohexene.

Step 2: Allylic Bromination to this compound

  • 1-Bromocyclohexene is subjected to allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.

  • The reaction is typically initiated by light or heat.

  • The reaction mixture is then filtered to remove succinimide, and the filtrate is washed and dried.

  • Purification by column chromatography on silica gel will yield the final product, this compound.

Applications in Drug Discovery and Development

Halogenated organic molecules are crucial building blocks in medicinal chemistry. The presence of bromine atoms in this compound offers multiple reaction sites for further functionalization, making it a valuable precursor for the synthesis of complex molecular scaffolds with potential biological activity.

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are found in various classes of bioactive compounds. For instance, the cyclohexene core is a common feature in many natural products and synthetic molecules with therapeutic properties. Furthermore, the bromo-substituents can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, a key strategy in the synthesis of novel drug candidates.

One area of significant interest is the synthesis of carbazole derivatives . Carbazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The cyclohexene ring of a molecule like this compound can serve as a precursor to one of the six-membered rings in the tricyclic carbazole system through annulation reactions.

Reaction Pathways and Methodologies

The reactivity of this compound is dominated by the presence of the double bond and the two bromine atoms, one vinylic and one allylic, which have different reactivities. This differential reactivity can be exploited for selective chemical transformations.

A key reaction for which this compound can be a valuable substrate is the Diels-Alder reaction . In this [4+2] cycloaddition, the cyclohexene can act as a dienophile, reacting with a conjugated diene to form complex bicyclic structures.[5] These resulting scaffolds are often found in natural products and can serve as the core of new drug molecules. The bromine substituents can be retained for further modification or can influence the stereoselectivity of the cycloaddition.

Below is a conceptual workflow illustrating the synthesis of this compound and its potential use in a subsequent Diels-Alder reaction.

G cluster_synthesis Synthesis of this compound cluster_application Potential Application Cyclohexene Cyclohexene Dibromocyclohexane 1,2-Dibromocyclohexane Cyclohexene->Dibromocyclohexane Bromination Bromine Bromine (Br2) Bromine->Dibromocyclohexane Bromocyclohexene 1-Bromocyclohexene Dibromocyclohexane->Bromocyclohexene Dehydrobromination Base Strong Base (e.g., t-BuOK) Base->Bromocyclohexene FinalProduct This compound Bromocyclohexene->FinalProduct Allylic Bromination NBS NBS, Initiator NBS->FinalProduct DielsAlder Diels-Alder Adduct FinalProduct->DielsAlder Diels-Alder Reaction Diene Conjugated Diene Diene->DielsAlder

Caption: Synthetic pathway to this compound and its potential application.

References

historical discovery and initial studies of halogenated cycloalkenes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Discovery and Initial Studies of Halogenated Cycloalkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and foundational studies of halogenated cycloalkenes, with a primary focus on hexachlorocyclopentadiene (HCCPD), a compound that has played a significant role in the development of synthetic organic chemistry and the agrochemical industry.

Historical Discovery

The study of halogenated cycloalkenes dates back to the early 20th century. Hexachlorocyclopentadiene (HCCPD), also known as C-56, is a prominent organochlorine compound that was first mentioned in chemical literature in 1930 as a diene for specific Diels-Alder reactions[1]. However, it was not until 1955 that HCCPD garnered significant attention from the scientific and industrial communities, following the discovery of its potent insecticidal properties[1]. This discovery catalyzed extensive commercialization and led to the development of a family of related cyclodiene insecticides[1].

Initial Synthesis and Physical Properties

Early research focused on efficient methods for synthesizing HCCPD. The compound is a manufactured chemical and does not occur naturally[2][3]. It is a lemon-yellow liquid with a sharp, musty odor that can appear as a blue haze in its vapor form[2][3].

Synthesis Protocols

Two primary methods for the synthesis of HCCPD were established in its early studies:

  • Chlorination of Cyclopentadiene : This is a two-step process. The first step involves the chlorination of cyclopentadiene to produce 1,1,2,3,4,5-octachlorocyclopentane. The second step is a dehydrochlorination reaction[1].

    • Alkaline Hypochlorite Method : This procedure uses an alkaline hypochlorite for the dehydrochlorination step, yielding approximately 75% HCCPD after fractional distillation[1].

    • Thermal Dechlorination : This alternative process involves heating at 470-480 °C and results in a higher yield of over 90% with a purer product[1].

  • From Petroleum Pentane : An alternative route involves using petroleum pentane as the raw material. Through photochlorination and subsequent high-temperature chlorination, HCCPD can be synthesized with a yield of about 70%[4].

The logical flow for the dominant synthesis method is illustrated below.

G start Cyclopentadiene process1 Chlorination start->process1 intermediate 1,1,2,3,4,5-Octachlorocyclopentane process1->intermediate process2a Dehydrochlorination (Alkaline Hypochlorite) intermediate->process2a Yield: ~75% process2b Dehydrochlorination (Thermal, 470-480 °C) intermediate->process2b Yield: >90% end_product Hexachlorocyclopentadiene (HCCPD) process2a->end_product process2b->end_product

Early Synthesis Pathways for HCCPD.
Data Presentation: Physical and Chemical Properties

The fundamental properties of HCCPD are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₅Cl₆[3][4]
Molar Mass 272.77 g/mol [4]
Appearance Colorless to lemon-yellow liquid[1][3]
Density 1.75 g/cm³[5]
Melting Point 9-10 °C (48-50 °F)[3]
Boiling Point 239 °C (462 °F)-
Solubility in Water Insoluble[3]
Data Presentation: Summary of Early Synthesis Methods
Starting MaterialReagents and ConditionsYieldReference(s)
Cyclopentadiene1. Chlorination2. Alkaline Hypochlorite~75%[1]
Cyclopentadiene1. Chlorination2. Thermal Dechlorination (470-480°C)>90%[1]
Petroleum PentanePhotochlorination and High-Temperature Chlorination~70%[4]

Initial Studies on Reactivity and Applications

The high reactivity of HCCPD, particularly its function as an electrophilic diene, made it a valuable intermediate in organic synthesis[1]. Its most significant early application was in the production of cyclodiene insecticides through the Diels-Alder reaction[1][6].

The Diels-Alder Reaction

HCCPD readily undergoes [4+2] cycloaddition reactions with various unsaturated compounds (dienophiles) to produce a range of chlorinated adducts[1][7]. This reaction was the cornerstone for the commercial synthesis of several major pesticides.

G cluster_dienophiles Dienophiles cluster_products Diels-Alder Adducts (Insecticides) HCCPD Hexachlorocyclopentadiene (Diene) Aldrin Aldrin HCCPD->Aldrin Chlordane Chlordane HCCPD->Chlordane Endrin_precursor Endrin Precursor HCCPD->Endrin_precursor IndeneAdduct Indene Adduct HCCPD->IndeneAdduct MaleicAdduct Maleic Anhydride Adduct HCCPD->MaleicAdduct Norbornadiene Norbornadiene Norbornadiene->Aldrin Cyclopentadiene Cyclopentadiene Cyclopentadiene->Chlordane Acetylene Acetylene Acetylene->Endrin_precursor Indene Indene Indene->IndeneAdduct MaleicAnhydride Maleic Anhydride MaleicAnhydride->MaleicAdduct

Diels-Alder Synthesis of Insecticides from HCCPD.

Key insecticides derived from HCCPD include:

  • Aldrin and Dieldrin : Formed from the reaction of HCCPD with norbornadiene, followed by epoxidation to yield dieldrin[1][5].

  • Chlordane : Synthesized from HCCPD and cyclopentadiene, followed by further chlorination[1].

  • Endrin : Produced in a multi-step process involving acetylene and cyclopentadiene[1].

  • Heptachlor : Derived from the monochlorination of the chlordane precursor[1].

Experimental Protocols for Diels-Alder Reactions

Early literature provides specific conditions for the reaction of HCCPD with various dienophiles. The reaction's vigor varies, with some requiring cooling and others needing heat to initiate[7].

General Experimental Workflow:

G start Combine HCCPD and Dienophile (Optional: in a solvent like xylene or toluene) decision Is reaction exothermic at room temp? start->decision heat Heat to initiate/sustain reaction (e.g., reflux at 95-140°C) decision->heat No cool Cool reaction mixture to control temperature decision->cool Yes react Maintain reaction conditions for specified duration (e.g., 1.5 - 9.5 hours) heat->react cool->react workup Product Isolation react->workup step1 Solvent removal / Precipitation (e.g., vacuum distillation or adding anti-solvent like hexane) workup->step1 step2 Purification (e.g., washing with methanol, recrystallization) step1->step2

Generalized Workflow for Diels-Alder Reactions.

Protocol Examples:

DienophileExperimental ConditionsProduct Isolation & PurificationReference
Indene A mixture of 0.01 mole indene and 0.011 mole HCCPD is heated in an open vessel for 1.5 hours at 95-100 °C. The reaction is mildly exothermic.The resulting solid crude product is washed with methanol, and the residue is recrystallized from an acetone-methanol solution.[7]
Phenylacetylene A solution of 11g HCCPD, 5g phenylacetylene, and a hydroquinone inhibitor in 16g of toluene is refluxed for 9.5 hours.The solvent is removed by vacuum distillation, and the oily residue is fractionated. The product is collected at 150-153 °C at 1.5 mmHg.[7]
Maleic Anhydride A mixture of equimolar amounts of HCCPD and maleic anhydride is reacted in a refluxing xylene solution for approximately 5 hours.Part of the solvent is removed by distillation. The remaining solution is diluted with hexane to precipitate the product.[7]

Conclusion

The , exemplified by hexachlorocyclopentadiene, marked a pivotal era in synthetic chemistry. The development of robust synthesis methods and the exploration of their reactivity, particularly in the Diels-Alder reaction, led to the creation of a powerful class of cyclodiene insecticides. While the environmental persistence and toxicity of these compounds later led to widespread bans, the foundational research into their synthesis and chemical properties provided invaluable knowledge to the fields of organic chemistry, materials science, and drug development, demonstrating the potent, yet sometimes perilous, relationship between chemical innovation and its environmental impact[1][8].

References

Preliminary Investigation of Vicinal Dihaloalkene Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal dihaloalkenes, organic compounds featuring two halogen atoms on adjacent carbon atoms of an alkene, are versatile synthons in modern organic chemistry. Their inherent reactivity, stemming from the interplay between the carbon-carbon double bond and the electron-withdrawing halogen substituents, allows for a diverse array of chemical transformations. This technical guide provides a preliminary investigation into the core reactivity of vicinal dihaloalkenes, focusing on key reaction pathways including dehydrohalogenation, dehalogenation, cross-coupling reactions, and their potential role in cycloadditions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable intermediates.

Core Reactivity Pathways

The reactivity of vicinal dihaloalkenes is primarily centered around four key transformations:

  • Dehydrohalogenation to form Alkynes: The elimination of two molecules of hydrogen halide (HX) from a vicinal dihaloalkane is a classical and widely used method for the synthesis of alkynes. This reaction typically proceeds via a twofold E2 elimination mechanism in the presence of a strong base.[1][2][3][4][5][6][7]

  • Dehalogenation to form Alkenes: The removal of both halogen atoms from a vicinal dihaloalkane leads to the formation of an alkene. This reductive elimination is commonly achieved using reducing agents such as zinc metal.[8][9]

  • Cross-Coupling Reactions: The carbon-halogen bonds in vicinal dihaloalkenes are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This allows for the introduction of a wide variety of substituents.

  • Cycloaddition Reactions: The electron-deficient nature of the double bond in vicinal dihaloalkenes suggests their potential as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The presence of electron-withdrawing halogen atoms can enhance the reactivity of the dienophile.[10][11][12][13][14]

Data Presentation: Reaction Yields and Conditions

The following tables summarize quantitative data for key reactions of vicinal dihaloalkenes, providing a comparative overview of different methodologies.

Table 1: Dehydrohalogenation of Vicinal Dihalides to Alkynes

SubstrateBase/SolventTemperatureProductYield (%)Reference
1,2-DichloropropaneNaNH2 / liq. NH3-33 °CPropyneHigh[3]
Stilbene dibromideKOH / EtOHRefluxDiphenylacetyleneGood[1][2]
1,2-DibromopentaneNaNH2 / li. NH3Not specified1-PentyneNot specified[7]

Table 2: Dehalogenation of Vicinal Dihalides to Alkenes

SubstrateReagent/SolventTemperatureProductYield (%)Reference
1,2-DibromoethaneZn / Ethyl alcoholHeatEtheneGood[9]
Substituted 1,2-dibromoalkanesZn dust / H2O with surfactantRoom TemperatureCorresponding alkenesHigh[8]

Table 3: Cross-Coupling Reactions of Vicinal Dihaloalkenes

Reaction TypeDihaloalkeneCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
Negishiβ,β-DichlorostyreneBrZn(CH2)3CO2EtPdCl2(dppf) / THFMonocoupled chloroalkene65[15]
Negishi1-Fluoro-1-iodoalkenePrimary alkylzinc bromidePd2(dba)3 / THF(Z)-FluoroalkeneHigh[15]
SonogashiraAryl/Vinyl HalideTerminal AlkynePd(PPh3)2Cl2, CuI, AmineAryl/Vinyl AlkyneGood to Excellent[16][17][18][19][20]
SuzukiAryl/Vinyl HalideAryl/Vinyl Boronic AcidPd catalyst, BaseBiaryl/Conjugated DieneHigh[21][22][23][24][25]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Synthesis of Alkynes by Dehydrohalogenation of Vicinal Dihalides[1][2][4][5]
  • Reagents and Equipment:

    • Vicinal dihalide (1 equivalent)

    • Sodium amide (NaNH₂) (2-3 equivalents)

    • Liquid ammonia (solvent)

    • Anhydrous diethyl ether

    • Dry ice/acetone bath

    • Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.

  • Procedure:

    • Set up the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Condense the required amount of liquid ammonia into the flask.

    • Slowly add sodium amide to the liquid ammonia with stirring.

    • Dissolve the vicinal dihalide in anhydrous diethyl ether and add it dropwise to the sodium amide suspension in liquid ammonia.

    • Stir the reaction mixture for several hours at -33 °C (the boiling point of ammonia).

    • After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of ammonium chloride.

    • Allow the ammonia to evaporate overnight.

    • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or pentane).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkyne.

    • Purify the product by distillation or chromatography as needed.

Note: For terminal alkynes, a third equivalent of base is often required to deprotonate the product, followed by an aqueous workup to reprotonate it.[5]

Protocol 2: Zinc-Mediated Dehalogenation of Vicinal Dihalides to Alkenes[8][9]
  • Reagents and Equipment:

    • Vicinal dihalide (1 equivalent)

    • Zinc dust (excess, e.g., 2-4 equivalents)

    • Solvent (e.g., ethyl alcohol, or water with a surfactant like TPGS-750-M)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To a round-bottom flask, add the vicinal dihalide and the solvent.

    • Add zinc dust to the solution with vigorous stirring.

    • If using an alcohol solvent, heat the reaction mixture to reflux. If using an aqueous system with a surfactant, the reaction can often proceed at room temperature.[8]

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove excess zinc and zinc salts.

    • If an organic solvent was used, remove it under reduced pressure. If an aqueous system was used, extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the alkene.

    • Purify the product by distillation or chromatography if necessary.

Protocol 3: Palladium-Catalyzed Negishi Cross-Coupling of a Vicinal Dihaloalkene[15]
  • Reagents and Equipment:

    • Vicinal dihaloalkene (e.g., β,β-dichlorostyrene) (1 equivalent)

    • Organozinc reagent (e.g., BrZn(CH₂)₃CO₂Et) (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

    • Anhydrous THF (solvent)

    • Schlenk flask or similar apparatus for air-sensitive reactions.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vicinal dihaloalkene and the palladium catalyst in anhydrous THF.

    • Slowly add the organozinc reagent to the reaction mixture at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (e.g., 14 hours).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the transformation of vicinal dihaloalkenes.

Dehydrohalogenation_Pathway Vicinal Dihaloalkane Vicinal Dihaloalkane Vinylic Halide Intermediate Vinylic Halide Intermediate Vicinal Dihaloalkane->Vinylic Halide Intermediate + Strong Base - HX (E2) Alkyne Alkyne Vinylic Halide Intermediate->Alkyne + Strong Base - HX (E2) Dehalogenation_Pathway Vicinal Dihaloalkane Vicinal Dihaloalkane Alkene Alkene Vicinal Dihaloalkane->Alkene + Zn dust Cross_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Vicinal Dihaloalkene Vicinal Dihaloalkene Reaction Mixture Reaction Mixture Vicinal Dihaloalkene->Reaction Mixture Coupling Partner\n(Organometallic or Alkyne) Coupling Partner (Organometallic or Alkyne) Coupling Partner\n(Organometallic or Alkyne)->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base / Solvent Base / Solvent Base / Solvent->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Heat / Stir Coupled Product Coupled Product Workup & Purification->Coupled Product Diels_Alder_Concept Diene Diene Cyclohexene Adduct Cyclohexene Adduct Diene->Cyclohexene Adduct Dienophile\n(Vicinal Dihaloalkene) Dienophile (Vicinal Dihaloalkene) Dienophile\n(Vicinal Dihaloalkene)->Cyclohexene Adduct [4+2] Cycloaddition

References

Theoretical Modeling of Brominated Cyclohexene Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated cyclohexenes are a class of organic compounds that garner significant interest across various scientific disciplines, including synthetic organic chemistry, materials science, and pharmacology. Their conformational flexibility and the presence of the bulky, electronegative bromine atoms give rise to unique stereoelectronic effects and reactivity patterns. Understanding the three-dimensional structure and conformational preferences of these molecules is paramount for predicting their chemical behavior, designing novel synthetic routes, and elucidating their interactions with biological targets. Theoretical modeling, particularly through computational chemistry, has emerged as an indispensable tool for gaining detailed insights into the structural and energetic landscapes of brominated cyclohexenes, complementing and often guiding experimental investigations.

This technical guide provides a comprehensive overview of the theoretical modeling of brominated cyclohexene structures. It is intended for researchers, scientists, and drug development professionals who seek to leverage computational methods to understand and predict the properties of these important molecules. This document will delve into the computational methodologies, present key structural data, and provide detailed experimental protocols for the synthesis and characterization of these compounds.

Computational Methodologies for Modeling Brominated Cyclohexenes

The accurate theoretical modeling of brominated cyclohexenes relies on the selection of appropriate computational methods that can adequately describe the complex interplay of steric and electronic effects.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[1][2][3] For brominated cyclohexenes, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311+G** to perform geometry optimizations and frequency calculations.[4] This level of theory has been shown to provide reliable predictions of molecular geometries, conformational energies, and vibrational spectra.

Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially in capturing electron correlation effects that can be important in halogenated systems, second-order Møller-Plesset perturbation theory (MP2) can be utilized. While more computationally demanding than DFT, MP2 calculations can serve as a benchmark for validating the results obtained from DFT methods.

The logical workflow for a typical computational study on brominated cyclohexenes is depicted below.

Computational Chemistry Workflow A Molecule Selection (e.g., trans-1,2-Dibromocyclohexene) B Conformer Generation (e.g., Diaxial, Diequatorial) A->B Initial Structures C Geometry Optimization (DFT: B3LYP/6-311+G**) B->C Optimize Geometry D Frequency Calculation (Confirm Minima) C->D Verify Stationary Points F Property Calculation (NMR shifts, Dipole Moment, etc.) C->F Calculate Properties E Single Point Energy Calculation (Higher Level of Theory, e.g., MP2) D->E Refine Energies G Data Analysis & Comparison with Experimental Data E->G F->G

Computational Chemistry Workflow

Conformational Analysis of Dibromocyclohexenes

The conformational landscape of disubstituted cyclohexanes is dominated by the chair conformation. For dibromocyclohexenes, the relative stability of the different conformers is determined by a balance of steric hindrance (1,3-diaxial interactions) and stereoelectronic effects (hyperconjugation).

trans-1,2-Dibromocyclohexane: This isomer can exist in two chair conformations: a diequatorial (ee) and a diaxial (aa) form. Theoretical calculations and NMR studies have shown that the diequatorial conformer is generally more stable.[5] However, the energy difference between the two conformers can be influenced by the solvent.[4]

trans-1,4-Dibromocyclohexane: Similar to the 1,2-isomer, the trans-1,4-isomer also has diequatorial and diaxial conformers. The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions between the bulky bromine atoms and the axial hydrogens.[6]

cis-1,2-Dibromocyclohexane: In the cis-1,2 isomer, one bromine atom must be in an axial position and the other in an equatorial position (ae). Ring flipping leads to an equivalent (ea) conformation. The presence of an axial bromine atom generally leads to greater steric strain compared to the diequatorial conformers of the trans isomers.[5]

cis- and trans-1,3-Dibromocyclohexane: For the 1,3-isomers, the cis conformation can adopt a diequatorial arrangement, which is generally the most stable. The trans-1,3 isomer exists as an equilibrium between the axial-equatorial (ae) and equatorial-axial (ea) conformers.

The following table summarizes the calculated relative energies of different dibromocyclohexane conformers.

CompoundConformerRelative Energy (kcal/mol)
trans-1,2-DibromocyclohexaneDiequatorial (ee)0.00
Diaxial (aa)1.40 (in vapor phase)[4]
trans-1,4-DibromocyclohexaneDiequatorial (ee)0.00
Diaxial (aa)~2.00

Note: The relative energy values are approximate and can vary depending on the level of theory and solvent conditions.

Structural Parameters of Brominated Cyclohexenes

Theoretical calculations provide precise information about the geometric parameters of molecules. The following table presents key bond lengths and angles for the diequatorial conformer of trans-1,2-dibromocyclohexane, optimized at the B3LYP/6-311+G** level of theory.

ParameterValue
C-C (alkane) bond length~1.53 Å
C-C (alkene) bond length~1.34 Å
C-Br bond length~1.97 Å
C-H bond length~1.09 Å
C-C-C bond angle~111°
C-C-Br bond angle~110°
Br-C-C-Br dihedral angle~180° (anti-periplanar)

Experimental Protocols

Synthesis of trans-1,2-Dibromocyclohexane via Bromination of Cyclohexene

The bromination of cyclohexene is a classic electrophilic addition reaction that proceeds via a bromonium ion intermediate, leading to the formation of the trans-dibrominated product.[7][8]

Materials:

  • Cyclohexene

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred cyclohexene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Continue the addition until a faint persistent bromine color is observed.

  • Once the reaction is complete, wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude trans-1,2-dibromocyclohexane.

  • The product can be further purified by distillation under reduced pressure.

The experimental workflow for the synthesis and characterization of trans-1,2-dibromocyclohexane is illustrated below.

Experimental Workflow A Reactants (Cyclohexene, Bromine, CH2Cl2) B Reaction Setup (Ice Bath, Stirring) A->B C Bromination Reaction B->C Slow Addition D Work-up (NaHCO3 wash, Water wash) C->D E Drying & Solvent Removal (Na2SO4, Rotary Evaporator) D->E F Purification (Distillation) E->F H Final Product (trans-1,2-Dibromocyclohexene) F->H G Characterization (NMR, IR, Mass Spec) H->G Analysis

Experimental Workflow

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of brominated cyclohexenes. The chemical shifts and coupling constants of the protons are sensitive to their stereochemical environment (axial vs. equatorial). For example, in the ¹H NMR spectrum of trans-1,2-dibromocyclohexane, the signals for the methine protons attached to the bromine-bearing carbons can be used to determine the conformational equilibrium.[4]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum (around 500-700 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how brominated cyclohexenes interact with biological targets is crucial. For instance, certain brominated flame retardants, which may contain brominated cyclohexane moieties, have been shown to interact with nuclear receptors.[9] Theoretical modeling, specifically molecular docking and molecular dynamics simulations, can be employed to predict and analyze these interactions.

The logical relationship for investigating the interaction of a brominated cyclohexene with a biological target is outlined below.

Drug Development Logic A Identify Biological Target (e.g., Androgen Receptor) B Computational Modeling (Molecular Docking) A->B D In vitro Assays (Ligand Binding, Receptor Activation) A->D C Predict Binding Affinity & Interaction Mode B->C E Correlate Computational & Experimental Data C->E D->E F Lead Optimization E->F

Drug Development Logic

Conclusion

The theoretical modeling of brominated cyclohexene structures provides invaluable insights into their conformational preferences, structural parameters, and potential biological activity. By combining computational methods like DFT with experimental techniques such as NMR and X-ray crystallography, a comprehensive understanding of these molecules can be achieved. This guide has outlined the key theoretical and experimental approaches, providing a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds. The continued development of computational methodologies and their integration with experimental studies will undoubtedly lead to new discoveries and applications for brominated cyclohexenes.

References

An In-depth Technical Guide on the Core Chemical Properties of 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for experimental data on the fundamental chemical properties, synthesis, and spectroscopic analysis of 2,3-Dibromo-1-cyclohexene (CAS Number: 17202-32-3) has revealed a significant lack of available information in the public domain. While theoretical predictions and plausible synthetic routes can be inferred from general organic chemistry principles, specific, experimentally verified data for this particular compound remains largely unreported in readily accessible scientific literature and chemical databases.

This guide, therefore, serves to outline the predicted properties and potential synthetic pathways for this compound, while clearly noting the absence of experimentally determined values and detailed protocols. The information presented is intended for researchers, scientists, and drug development professionals who may be considering this compound as a synthetic intermediate or target molecule.

Core Chemical Properties

Based on its molecular structure, this compound is expected to be a halogenated cycloalkene. Key identifiers and predicted properties are summarized below. It is crucial to emphasize that the quantitative data presented are computational predictions and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₆H₈Br₂LookChem[1]
Molecular Weight 239.94 g/mol LookChem[1]
CAS Number 17202-32-3LookChem[1]
Predicted Boiling Point 220.6 ± 40.0 °C at 760 mmHgGuidechem[2]
Predicted Density 1.9 ± 0.1 g/cm³Guidechem[2]
Predicted Refractive Index 1.593Guidechem[2]
Predicted Flash Point 91.5 ± 26.6 °CGuidechem[2]
Melting Point Not AvailableLookChem[1]
Solubility Not AvailableLookChem[1]

Potential Synthetic Pathways

Allylic Bromination of 1-Bromocyclohexene

The most direct conceptual route to this compound is the allylic bromination of 1-bromocyclohexene. This reaction would likely employ N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. Subsequent reaction with a bromine source furnishes the product.

It is important to note that this reaction could potentially yield a mixture of products due to the nature of the allylic radical intermediate.

Synthesis_Allylic_Bromination 1-Bromocyclohexene 1-Bromocyclohexene Allylic Radical Intermediate Allylic Radical Intermediate 1-Bromocyclohexene->Allylic Radical Intermediate NBS, Initiator This compound This compound Allylic Radical Intermediate->this compound Br₂ (from NBS + HBr)

Caption: Plausible synthesis of this compound via allylic bromination.

Dehydrobromination of 1,2,3-Tribromocyclohexane

Another potential route involves the elimination of hydrogen bromide (HBr) from a suitable precursor, such as 1,2,3-tribromocyclohexane. Treatment of this saturated compound with a base would be expected to induce elimination, and selective removal of HBr could potentially lead to the formation of this compound. The regioselectivity of this elimination would be a critical factor in determining the product distribution.

Synthesis_Dehydrobromination 1,2,3-Tribromocyclohexane 1,2,3-Tribromocyclohexane This compound This compound 1,2,3-Tribromocyclohexane->this compound Base (-HBr)

References

Methodological & Application

Application Notes and Protocols for 2,3-Dibromo-1-cyclohexene in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential applications of 2,3-dibromo-1-cyclohexene in Diels-Alder cycloaddition reactions. While specific documented examples in peer-reviewed literature are limited, this application note extrapolates from the fundamental principles of Diels-Alder reactions to propose theoretical applications, hypothetical experimental protocols, and expected outcomes. The presence of bromine atoms on the cyclohexene ring suggests its potential as an activated dienophile. This document serves as a theoretical guide for researchers interested in exploring the synthetic utility of this compound in constructing complex cyclic and bicyclic molecular frameworks relevant to medicinal chemistry and materials science.

Introduction to Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction involves the concerted interaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). The reaction is highly stereospecific and often proceeds with a high degree of regioselectivity, making it an invaluable tool for the synthesis of complex natural products and pharmaceutical agents.[2][3] The reactivity of the Diels-Alder reaction is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3][4]

Theoretical Application of this compound in Diels-Alder Reactions

This compound as a Dienophile

The structure of this compound, featuring two electron-withdrawing bromine atoms adjacent to the double bond, suggests its potential to function as an activated dienophile in Diels-Alder reactions. The inductive effect of the bromine atoms is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, thereby facilitating the reaction with electron-rich dienes.

A hypothetical reaction scheme would involve the reaction of this compound with a suitable diene, such as cyclopentadiene or furan, to yield a bicyclic adduct. The resulting product would contain bromine atoms that can be further functionalized, offering a versatile synthetic handle for the elaboration of more complex molecules.

Hypothetical Reaction with Cyclopentadiene:

  • Reactants: this compound (dienophile) and Cyclopentadiene (diene)

  • Expected Product: A dibrominated bicyclo[4.2.1]nonene derivative.

  • Significance: This reaction would provide a rapid entry into a functionalized bicyclic system. The stereochemistry of the product would be of interest, with the endo product being the kinetically favored isomer in many Diels-Alder reactions.

Potential as a Diene Precursor

While less direct, this compound could potentially serve as a precursor to a conjugated diene through a dehydrobromination reaction. Treatment with a suitable base could induce the elimination of HBr to form a brominated cyclohexadiene. This newly formed diene could then participate in a Diels-Alder reaction with a dienophile. The regioselectivity of the elimination would be a critical factor in determining the structure of the resulting diene.

Hypothetical Experimental Protocols

The following protocols are provided as exemplary procedures and have not been experimentally validated. They are based on general methodologies for Diels-Alder reactions. Appropriate safety precautions should be taken when handling all chemicals.

Hypothetical Protocol for the Diels-Alder Reaction of this compound with Cyclopentadiene

Objective: To synthesize the dibrominated bicyclic adduct from this compound and cyclopentadiene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Data Presentation

The following table illustrates the type of data that would be collected and presented for a series of hypothetical Diels-Alder reactions using this compound as the dienophile.

DieneReaction Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
Cyclopentadiene252485
Furan804865
1,3-Butadiene110 (sealed tube)7250

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (4π electrons) TransitionState [Transition State] Diene->TransitionState Dienophile Dienophile (2π electrons) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product

Caption: General mechanism of the Diels-Alder reaction.

Hypothetical_Reaction reactant1 This compound (Dienophile) product Dibrominated Bicyclic Adduct reactant1->product Toluene, 25°C reactant2 Cyclopentadiene (Diene) reactant2->product

Caption: Hypothetical Diels-Alder reaction workflow.

Diene_Formation_Pathway start This compound intermediate Brominated Cyclohexadiene start->intermediate Base-induced Elimination (e.g., DBU) final_product Diels-Alder Adduct intermediate->final_product [4+2] Cycloaddition dienophile Dienophile dienophile->final_product

Caption: Potential pathway to a diene for cycloaddition.

Experimental_Workflow A 1. Reaction Setup (Flask, Solvent, Reactants) B 2. Reaction (Stirring, Temperature Control) A->B C 3. Workup (Quenching, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: General experimental workflow for synthesis.

Safety Precautions

  • This compound: Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cyclopentadiene: This is a volatile and flammable liquid. It is also a sensitizer. It should be handled in a fume hood, and sources of ignition should be avoided.

  • Solvents: Toluene, hexane, and ethyl acetate are flammable and should be handled with care.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for Diels-Alder cycloaddition reactions. Its dibromo substitution pattern suggests its utility as an activated dienophile for the synthesis of functionalized bicyclic systems. The hypothetical protocols and applications presented in this document are intended to serve as a foundation for further experimental investigation into the reactivity and synthetic potential of this compound. The resulting brominated adducts could serve as versatile intermediates in the development of novel pharmaceuticals and advanced materials. Further research is warranted to validate these theoretical considerations and to fully elucidate the scope and limitations of this compound in Diels-Alder chemistry.

References

Application Notes and Protocols: 2,3-Dibromo-1-cyclohexene as a Versatile Precursor for Substituted Cyclohexa-1,3-dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-dibromo-1-cyclohexene in the synthesis of a diverse range of substituted cyclohexa-1,3-dienes. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the diene functionality in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of complex cyclic systems.

Introduction

Substituted cyclohexa-1,3-dienes are valuable building blocks in organic synthesis. Their conjugated diene system allows for participation in pericyclic reactions, most notably the Diels-Alder reaction, providing a powerful tool for the stereocontrolled formation of six-membered rings.[1][2] this compound serves as a readily accessible precursor to these dienes. The synthetic strategy generally involves two key transformations: the introduction of substituents at the bromine-bearing carbons and the subsequent or concurrent elimination of hydrogen bromide to form the conjugated diene system. The presence of two bromine atoms offers the potential for sequential and selective functionalization, leading to a wide array of substituted dienes.

Synthetic Strategies

The primary route to substituted cyclohexa-1,3-dienes from this compound involves a two-step conceptual pathway:

  • Substitution/Functionalization: The carbon-bromine bonds can be functionalized through various cross-coupling reactions or with organometallic reagents. This step introduces the desired substituents onto the cyclohexene ring.

  • Elimination: A subsequent dehydrobromination reaction induces the formation of a second double bond, creating the conjugated cyclohexa-1,3-diene system.

The following sections provide detailed protocols for the synthesis of the parent cyclohexa-1,3-diene and for the introduction of substituents via common and robust chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of the Parent Cyclohexa-1,3-diene via Dehydrobromination

This protocol describes the synthesis of the unsubstituted cyclohexa-1,3-diene from a dibromocyclohexane precursor. A similar double dehydrobromination can be applied to this compound. The procedure is adapted from a well-established method for the synthesis of cyclohexa-1,3-diene.[3][4]

Reaction: Double dehydrobromination of 1,2-dibromocyclohexane.

Materials:

  • 1,2-Dibromocyclohexane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triethylene glycol dimethyl ether (triglyme)

  • Isopropyl alcohol

  • Nitrogen gas

  • Dry ice

  • Standard glassware for distillation under reduced pressure

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and set up for vacuum distillation, place 500 mL of triglyme and 300 mL of isopropyl alcohol.

  • With stirring, carefully add 53.5 g (2.23 moles) of sodium hydride in small portions.

  • After the addition is complete, fit the flask with a Y-tube holding a thermometer and a nitrogen inlet. Place a dropping funnel containing 242 g (1.00 mole) of 1,2-dibromocyclohexane in the other arm of the Y-tube.

  • Heat the reaction mixture to 100-110 °C while passing a stream of nitrogen through the system. Cool the receiving flask in a dry ice-isopropyl alcohol bath.

  • After most of the isopropyl alcohol has distilled, change the receiver and evacuate the system using a water aspirator.

  • Begin the dropwise addition of 1,2-dibromocyclohexane, adjusting the rate to maintain the reaction temperature at 100-110 °C without external heating. The addition typically takes about 30 minutes.

  • Continue the distillation until it becomes very slow.

  • Wash the distillate four times with 200-mL portions of water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • The crude product can be purified by simple distillation at atmospheric pressure under a nitrogen atmosphere to yield cyclohexa-1,3-diene.

Quantitative Data Summary:

PrecursorReagentsTemperature (°C)Yield (%)Reference
1,2-DibromocyclohexaneNaH, triglyme100-11070 (crude)[4]
Protocol 2: Synthesis of Substituted Cyclohexa-1,3-dienes via Suzuki Cross-Coupling and Elimination

This protocol outlines a general procedure for the synthesis of an aryl-substituted cyclohexa-1,3-diene. The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and a boronic acid or ester.[5][6]

Conceptual Two-Step Process:

  • Suzuki Coupling: Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

  • Dehydrobromination: Elimination of HBr to form the diene. This may occur in situ or as a separate step.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol for mono-substitution, 2.5 mmol for di-substitution), and the palladium catalyst (e.g., 3-5 mol% Pd(PPh₃)₄).

  • Add the base (e.g., K₃PO₄, 4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture with stirring (e.g., at 90 °C) for a specified time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which may be a mixture of the coupled product and the desired diene, can be subjected to a separate dehydrobromination step if necessary (e.g., by heating with a non-nucleophilic base like DBU).

  • Purify the final product by column chromatography.

Quantitative Data for a Representative Suzuki Coupling:

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
2,5-dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood[7]
Protocol 3: Synthesis of Alkynyl-Substituted Cyclohexa-1,3-dienes via Sonogashira Coupling and Elimination

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[3][8]

Conceptual Two-Step Process:

  • Sonogashira Coupling: Reaction of this compound with a terminal alkyne.

  • Dehydrobromination: Elimination to form the diene.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol), the palladium catalyst (e.g., 2-5 mol%), and the copper(I) salt (e.g., 5-10 mol%) in the chosen solvent.

  • Add the terminal alkyne (1.2 mmol for mono-substitution) and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • If necessary, perform a subsequent dehydrobromination step.

  • Purify the product by column chromatography.

Representative Sonogashira Coupling Conditions:

SubstrateAlkyneCatalystsBaseYield (%)Reference
3-bromo-cyclohexane-1,2-dione enolSubstituted acetylenesPdCl₂(PPh₃)₂, CuIEt₃Nup to 93[9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies described.

Synthesis_of_Substituted_Cyclohexa_1_3_dienes start This compound coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling Arylboronic acid or Terminal alkyne substituted_cyclohexene Substituted Dibromocyclohexene coupling->substituted_cyclohexene elimination Dehydrobromination substituted_cyclohexene->elimination Base (e.g., DBU) product Substituted Cyclohexa-1,3-diene elimination->product

Caption: General workflow for synthesizing substituted cyclohexa-1,3-dienes.

Dehydrobromination_Pathway start 1,2-Dibromocyclohexane intermediate Bromocyclohexene start->intermediate - HBr base Base (e.g., NaH) product Cyclohexa-1,3-diene intermediate->product - HBr

Caption: Stepwise dehydrobromination to form cyclohexa-1,3-diene.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of substituted cyclohexa-1,3-dienes. By employing a combination of modern cross-coupling methodologies and classical elimination reactions, researchers can access a diverse library of these important synthetic intermediates. The protocols provided herein serve as a foundation for the development of novel synthetic routes to complex molecules for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and selectivity.

References

Synthetic Protocols for the Bromination of Cyclohexene: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The bromination of cyclohexene is a fundamental and versatile reaction in organic synthesis, providing access to key intermediates for the development of novel chemical entities. Depending on the desired product and reaction conditions, the bromination can proceed via two primary pathways: electrophilic addition to the double bond, yielding a vicinal dibromide, or radical substitution at the allylic position. This document provides detailed protocols for three distinct methods for the bromination of cyclohexene, catering to different synthetic strategies and safety considerations. The methods covered are the classical electrophilic addition of molecular bromine, a greener approach involving the in-situ generation of bromine, and the selective allylic bromination using N-bromosuccinimide (NBS).

Comparative Data of Bromination Protocols

ProtocolReagentsProductTypical YieldKey Features
1. Electrophilic Addition Cyclohexene, Bromine (Br₂), Dichloromethane (CH₂Cl₂)trans-1,2-DibromocyclohexaneHigh (often quantitative)Classic, straightforward method; involves handling of hazardous liquid bromine.[1][2][3]
2. In-situ Bromine Generation Cyclohexene, 30% Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr) in Acetic Acidtrans-1,2-Dibromocyclohexane42.9% (reported)[4]"Greener" alternative, avoids direct use of Br₂; bromine is generated in the reaction mixture.[5]
3. Allylic Bromination Cyclohexene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄)3-Bromocyclohexene40-53%[6][7]Selective for the allylic position; proceeds via a radical mechanism.[8][9]

Protocol 1: Electrophilic Addition of Molecular Bromine

This protocol describes the direct addition of bromine across the double bond of cyclohexene to form trans-1,2-dibromocyclohexane. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[10][11][12]

Materials:

  • Cyclohexene

  • 5% Bromine solution in dichloromethane (CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

Experimental Procedure:

  • In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve cyclohexene in a minimal amount of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the 5% bromine solution in dichloromethane dropwise from the dropping funnel to the stirred cyclohexene solution.[1]

  • Continue the addition until a faint orange color of bromine persists, indicating the complete consumption of cyclohexene.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude trans-1,2-dibromocyclohexane. Further purification can be achieved by distillation.

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood.[1]

  • Dichloromethane is a suspected carcinogen.[1]

  • Cyclohexene is flammable.[1]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Electrophilic_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Cyclohexene in CH₂Cl₂ B Cool to 0-5 °C in Ice Bath A->B C Slowly Add Br₂/CH₂Cl₂ Solution B->C D Stir until Reaction is Complete C->D E Warm to Room Temperature D->E F Remove Solvent (Rotary Evaporation) E->F G Purify by Distillation (Optional) F->G

Workflow for Electrophilic Addition of Bromine.

Protocol 2: Bromination via In-situ Generation of Bromine

This protocol offers a safer alternative to using liquid bromine by generating it in situ from the oxidation of hydrobromic acid with hydrogen peroxide.[5] This method also produces trans-1,2-dibromocyclohexane.

Materials:

  • Cyclohexene

  • 30% Hydrogen peroxide (H₂O₂)

  • Hydrobromic acid (HBr) in acetic acid (approx. 40 drops, ~1.6 mL)

  • Dichloromethane (CH₂Cl₂)

  • 100 mL Round-bottom flask

  • Stir bar

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • To a 100 mL round-bottom flask containing a stir bar, add 2.4 mL of 30% H₂O₂.[5]

  • Attach a condenser to the flask and begin stirring.

  • Carefully add approximately 40 drops (~1.6 mL) of HBr in acetic acid through the top of the condenser. The mixture will turn a reddish color due to the formation of bromine.[5]

  • Once the HBr addition is complete, add approximately 40 drops (~1.4 mL) of cyclohexene in the same manner.[5]

  • Continue stirring until the reaction mixture's color fades to yellow, indicating the consumption of bromine.[5]

  • Transfer the reaction mixture to a separatory funnel and extract twice with 15 mL portions of CH₂Cl₂.[5]

  • Combine the organic layers and wash once with a sodium bisulfite (NaHSO₃) solution to remove any remaining bromine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.[5]

Safety Precautions:

  • Work in a fume hood and wear gloves.[5]

  • Hydrogen peroxide (30%) is a strong oxidizer.

  • Hydrobromic acid is corrosive.

InSitu_Bromination_Workflow cluster_generation Bromine Generation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine H₂O₂ and Stir B Add HBr in Acetic Acid A->B C Add Cyclohexene B->C D Stir until Color Fades C->D E Extract with CH₂Cl₂ D->E F Wash with NaHSO₃ Solution E->F G Dry with Na₂SO₄, Filter, and Evaporate F->G

Workflow for In-situ Bromine Generation and Reaction.

Protocol 3: Allylic Bromination with N-Bromosuccinimide (NBS)

This protocol describes the selective bromination of cyclohexene at the allylic position to yield 3-bromocyclohexene.[6][13] The reaction is a radical substitution initiated by AIBN.[8][9]

Materials:

  • Cyclohexene (0.1 mole)

  • N-Bromosuccinimide (NBS) (0.1 mole)

  • Azobisisobutyronitrile (AIBN) (2.2 g)

  • Carbon tetrachloride (CCl₄) (100 mL), dried

  • Round-bottom flask

  • Reflux condenser

Experimental Procedure:

  • In a round-bottom flask, dissolve 0.1 mole of dry cyclohexene in 100 mL of dry carbon tetrachloride.[6]

  • Add 0.1 mole of NBS and 2.2 g of AIBN to the solution.[6]

  • Attach a reflux condenser and carefully heat the mixture to boiling. The reaction is initiated by the heat, which will cause more vigorous boiling.[6] Apply cooling as necessary to control the reaction, but do not stop it.

  • The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on the surface. To ensure completion, continue to boil for an additional hour.[6]

  • After cooling the mixture, filter off the succinimide and wash it with a small amount of carbon tetrachloride.[6]

  • Combine the filtrates and distill off the carbon tetrachloride under reduced pressure.

  • Purify the remaining residue by vacuum distillation to obtain 3-bromocyclohexene.[6] The reported yield is around 40%.[6]

Safety Precautions:

  • Carbon tetrachloride is toxic and a suspected carcinogen. Handle in a fume hood.

  • NBS can be an irritant.

  • AIBN is a radical initiator and should be handled with care.

Allylic_Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Cyclohexene in dry CCl₄ B Add NBS and AIBN A->B C Heat to Reflux to Initiate B->C D Continue Reflux for 1 Hour after NBS is Consumed C->D E Cool and Filter off Succinimide D->E F Remove CCl₄ Under Vacuum E->F G Purify by Vacuum Distillation F->G

Workflow for Allylic Bromination with NBS.

References

Application Notes and Protocols: Gas-Phase Pyrolysis of Dibromocyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the gas-phase pyrolysis of dibromocyclohexanes. The procedure is synthesized from established methodologies for the pyrolysis of cyclic and halogenated hydrocarbons. Researchers should adapt and optimize the protocol for their specific instrumentation and research goals.

Introduction

Gas-phase pyrolysis is a powerful technique for studying the thermal decomposition of molecules in the absence of a solvent. This process can elucidate reaction mechanisms, identify primary decomposition products, and provide insights into the formation of valuable chemical intermediates. The study of dibromocyclohexane pyrolysis is relevant for understanding the thermal behavior of halogenated cyclic hydrocarbons, which is crucial in various fields, including environmental science, combustion chemistry, and synthetic organic chemistry. The primary expected reaction pathway is dehydrobromination, leading to the formation of cyclohexadienes and hydrogen bromide.

Experimental Apparatus

A typical experimental setup for gas-phase pyrolysis consists of a pyrolysis reactor, a sample introduction system, a product collection or online analysis system, and temperature and pressure control units. A schematic of a common setup is a flow reactor system. The core of the apparatus is a heated tube reactor, often made of quartz or stainless steel, placed inside a furnace capable of reaching temperatures up to 1200°C. The temperature of the reactor should be monitored by thermocouples. A mass flow controller is used to maintain a constant flow of an inert carrier gas, such as nitrogen or argon. The dibromocyclohexane sample is introduced into the carrier gas stream, vaporized, and then passed through the heated reactor. The product stream exiting the reactor is then directed to an analytical instrument, typically a Gas Chromatograph-Mass Spectrometer (GC-MS), for separation and identification of the pyrolysis products.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Dibromocyclohexane isomer of interest (e.g., 1,2-dibromocyclohexane, 1,3-dibromocyclohexane, 1,4-dibromocyclohexane), purity >98%

  • Inert carrier gas (Nitrogen or Argon), high purity (99.999%)

  • Internal standard for GC-MS analysis (e.g., a stable hydrocarbon not expected as a product)

  • Solvent for sample preparation and cleaning (e.g., dichloromethane, acetone)

Pre-experiment Preparation
  • Reactor Conditioning: Before the first experiment, the pyrolysis reactor should be conditioned to remove any contaminants. This is typically done by heating the reactor to a temperature higher than the planned experimental temperatures (e.g., 900°C) for several hours under a continuous flow of inert gas.

  • Leak Check: The entire gas flow system must be checked for leaks to ensure an oxygen-free environment, as oxygen can lead to unwanted oxidation reactions.

  • GC-MS Calibration: The GC-MS should be calibrated with known standards of expected products if quantitative analysis is desired.

Pyrolysis Procedure
  • System Purge: The entire system, including the sample introduction line, reactor, and transfer lines, is purged with the inert carrier gas for at least 30 minutes to remove any residual air.

  • Set Parameters: The furnace temperature is set to the desired pyrolysis temperature (a typical starting range for dehydrobromination is 300-700°C). The carrier gas flow rate is set (e.g., 20-100 mL/min).

  • Sample Introduction: The dibromocyclohexane sample is introduced into the carrier gas stream at a constant and known rate. This can be achieved by using a syringe pump for liquid samples or by heating a solid sample to a temperature where it sublimes at a steady rate.

  • Pyrolysis: The vaporized sample is carried by the inert gas through the heated reactor where thermal decomposition occurs. The residence time in the reactor is controlled by the reactor volume and the carrier gas flow rate.

  • Product Analysis: The product stream from the reactor is directly and continuously fed into the GC-MS for separation and analysis.[4][5][6][7][8] The GC oven temperature program and MS parameters should be optimized to achieve good separation and identification of the pyrolysis products.

  • Data Acquisition: Mass spectra of the eluting compounds are recorded to identify the pyrolysis products. The peak areas from the gas chromatogram can be used for quantitative analysis.

  • Repeatability: The experiment should be repeated at different pyrolysis temperatures to study the effect of temperature on the product distribution.

Post-experiment Shutdown
  • Stop the sample introduction.

  • Allow the carrier gas to flow for a period to purge the system of any remaining products.

  • Cool down the furnace to room temperature.

  • Turn off the carrier gas flow.

Data Presentation

The quantitative data obtained from the GC-MS analysis should be summarized in tables for clear comparison. The product yields can be expressed as molar percentages of the initial reactant.

Table 1: Product Distribution from the Gas-Phase Pyrolysis of 1,2-Dibromocyclohexane at Different Temperatures.

ProductMolar Yield (%) at 400°CMolar Yield (%) at 500°CMolar Yield (%) at 600°C
1,3-CyclohexadieneDataDataData
1,4-CyclohexadieneDataDataData
BenzeneDataDataData
CyclohexeneDataDataData
Unreacted 1,2-DibromocyclohexaneDataDataData
Other HydrocarbonsDataDataData
Total 100 100 100

Note: The above table is a template. The actual products and their distribution will depend on the specific isomer of dibromocyclohexane used and the experimental conditions.

Logical Relationships and Workflows

The experimental workflow for the gas-phase pyrolysis of dibromocyclohexanes can be visualized as a series of sequential steps.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start reagents Prepare Dibromocyclohexane & Carrier Gas start->reagents setup Assemble & Leak-Check Pyrolysis System reagents->setup purge Purge System with Inert Gas setup->purge heat Heat Reactor to Set Temperature purge->heat inject Introduce Dibromocyclohexane Vapor heat->inject pyrolyze Pyrolysis in Reactor inject->pyrolyze gcms Online GC-MS Analysis of Products pyrolyze->gcms identify Identify Products via Mass Spectra gcms->identify quantify Quantify Products via Peak Areas identify->quantify data Tabulate Product Yields quantify->data end End data->end

Caption: Experimental workflow for gas-phase pyrolysis of dibromocyclohexanes.

The primary signaling pathway in this context is the chemical reaction pathway. For the pyrolysis of 1,2-dibromocyclohexane, the expected major pathway is a double dehydrobromination.

reaction_pathway reactant 1,2-Dibromocyclohexane intermediate Bromocyclohexene reactant->intermediate - HBr product2 HBr reactant->product2 Overall product1 1,3-Cyclohexadiene intermediate->product1 - HBr intermediate->product2

Caption: Proposed reaction pathway for 1,2-dibromocyclohexane pyrolysis.

References

Application Notes and Protocols: 2,3-Dibromo-1-cyclohexene as a Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclohexene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities.[1] Its conformational flexibility and the ability to introduce stereocenters make it an attractive core for the design of novel therapeutics. 2,3-Dibromo-1-cyclohexene is a versatile and readily available starting material that offers a gateway to a diverse array of disubstituted cyclohexene derivatives. The two bromine atoms, positioned on a double bond, have differential reactivity that can be exploited for sequential, site-selective functionalization through modern cross-coupling reactions. This allows for the controlled and modular synthesis of complex molecules, making it an ideal starting point for the construction of libraries of potential bioactive compounds for drug discovery screening.

This document provides an overview of the potential applications of this compound in the synthesis of bioactive molecular scaffolds and provides detailed protocols for its functionalization.

The Cyclohexene Scaffold in Bioactive Molecules

The cyclohexene core is a key structural component in many molecules exhibiting significant pharmacological properties. Its prevalence underscores its importance as a pharmacophore. A summary of representative bioactive cyclohexene derivatives is presented below to highlight the therapeutic potential of this structural motif.

Table 1: Examples of Bioactive Molecules Containing a Cyclohexene Core

Compound NameStructureBiological ActivityTherapeutic Area
Oseltamivir (Tamiflu®)
alt text
Neuraminidase inhibitorAntiviral (Influenza)
Gabapentin
alt text
GABA analogue, anticonvulsantNeurology (Epilepsy, Neuropathic Pain)
(-)-Shikimic Acid
alt text
Biosynthetic precursor to Oseltamivir and other aromatic compoundsPharmaceutical Intermediate
Pancratistatin
alt text
Antineoplastic agent, induces apoptosisOncology
(+)-U-50488
alt text
Selective κ-opioid receptor agonistAnalgesic (Research)
Benzylsulfone derivative 10a N/AInhibitor of NO, TNF-α, and IL-6 productionAnti-sepsis, Anti-inflammatory

Note: The structures are simplified 2D representations. The bioactivities are based on published literature.[2]

Synthetic Strategy: Sequential Cross-Coupling

This compound is an ideal substrate for sequential palladium-catalyzed cross-coupling reactions. The vinyl bromide at the C-2 position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the vinyl bromide at the C-3 position due to electronic effects. This difference in reactivity allows for a stepwise functionalization, first at C-2, followed by a second coupling at C-3, often by modifying the reaction conditions (e.g., changing the ligand, increasing the temperature) to engage the less reactive C-Br bond.

A powerful and modular approach is the sequential Sonogashira and Suzuki coupling. This allows for the introduction of an alkynyl group at C-2 and an aryl or heteroaryl group at C-3, leading to a highly functionalized and structurally diverse 2-alkynyl-3-aryl-1-cyclohexene scaffold. This scaffold can serve as a precursor for a variety of more complex molecular architectures.

G cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Suzuki Coupling A This compound B 2-Alkynyl-3-bromo-1-cyclohexene A->B R-C≡CH, Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt C 2-Alkynyl-3-aryl-1-cyclohexene (Bioactive Scaffold) B->C Ar-B(OH)₂, Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O, 80°C

Caption: Proposed synthetic workflow for the sequential functionalization of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the sequential Sonogashira and Suzuki cross-coupling reactions. These protocols are based on established literature procedures for similar substrates and may require optimization for specific alkynes and boronic acids.[1][3][4]

Protocol 1: Synthesis of 2-Alkynyl-3-bromo-1-cyclohexene via Sonogashira Coupling

This procedure details the selective coupling of a terminal alkyne to the more reactive C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous THF via syringe, followed by triethylamine (3.0 equiv).

  • To the stirred suspension, add the terminal alkyne (1.1 equiv) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and amine salts.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-alkynyl-3-bromo-1-cyclohexene product.

Protocol 2: One-Pot Sequential Sonogashira-Suzuki Coupling to Synthesize 2-Alkynyl-3-aryl-1-cyclohexene

This protocol describes a one-pot procedure where the Suzuki coupling is performed directly after the initial Sonogashira coupling without isolation of the intermediate.

G A Setup Schlenk flask under N₂ B Add this compound, Pd(PPh₃)₂Cl₂, CuI, THF, Et₃N A->B C Add terminal alkyne B->C D Stir at RT, 4-6h (Sonogashira Coupling) C->D E Monitor reaction by TLC/GC-MS D->E F Add Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ (aq) E->F Upon completion of Step 1 G Heat to 80°C, 8-12h (Suzuki Coupling) F->G H Aqueous workup and extraction G->H I Purification by column chromatography H->I J Characterize final product I->J

Caption: Experimental workflow for the one-pot sequential Sonogashira-Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, for the second step)

  • Triethylamine (Et₃N) (3.0 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

Procedure:

  • Sonogashira Step: Follow steps 1-4 from Protocol 1.

  • After confirming the consumption of the starting dibromide by TLC/GC-MS, prepare for the Suzuki coupling.

  • To the reaction mixture, add the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and toluene.

  • Add the 2M aqueous Na₂CO₃ solution (3.0 equiv) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring for 8-12 hours, or until the bromo-alkyne intermediate is consumed (monitor by TLC/GC-MS).

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-3-aryl-1-cyclohexene.

Conclusion

This compound represents a powerful and underutilized building block for the synthesis of novel, potentially bioactive molecules. The protocols outlined here for sequential Sonogashira and Suzuki cross-coupling provide a robust and flexible method for creating diverse libraries of 2,3-disubstituted cyclohexenes. The resulting scaffolds are rich in chemical handles and structural complexity, making them excellent candidates for screening in various biological assays and for further elaboration in drug discovery programs. This approach enables the rapid assembly of complex molecular architectures from a simple, commercially available starting material.

References

Application Notes and Protocols: The Use of 2,3-Dibromo-1-cyclohexene in the Development of Specialty Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,3-dibromo-1-cyclohexene as a versatile building block in the synthesis of specialty materials, including liquid crystals, functional polymers, and complex molecular scaffolds for potential pharmaceutical applications. Detailed experimental protocols for key transformations are provided to enable researchers to effectively utilize this compound in their own research and development endeavors.

Introduction

This compound is a functionalized cycloalkene that serves as a valuable precursor for a variety of specialty materials. Its chemical structure, featuring a double bond and two bromine atoms in allylic and vinylic positions, allows for a range of chemical modifications. These include nucleophilic substitution, elimination reactions to form conjugated dienes, and participation in cycloaddition reactions. These transformations open avenues for the synthesis of complex molecules with tailored properties for applications in materials science and drug discovery.

Applications in Specialty Materials

The unique reactivity of this compound makes it a suitable starting material for several classes of advanced materials.

Precursor for Liquid Crystals

The rigid core of the cyclohexene ring can be incorporated into the molecular structure of liquid crystals. By functionalizing the cyclohexene unit, mesogens with desirable properties such as a wide nematic phase range, high birefringence, and large dielectric anisotropy can be synthesized. For instance, cyclohexene-based isothiocyanate liquid crystals have been shown to exhibit properties that fall between those of traditional trans-cyclohexane and benzene-based systems, offering an enhanced version of the trans-cyclohexane core.[1] The double bond in the cyclohexene ring can also influence the packing of the molecules, potentially suppressing the formation of undesired smectic phases.[1]

Monomer for Functional Polymers

Through dehydrobromination, this compound can be converted into 1,3-cyclohexadiene. This conjugated diene is a suitable monomer for various polymerization techniques, including anionic polymerization, to produce poly(1,3-cyclohexadiene).[2] The resulting polymers can possess interesting thermal and mechanical properties. Furthermore, the remaining double bonds in the polymer backbone can be subjected to post-polymerization modifications, allowing for the introduction of a wide range of functional groups. This approach enables the synthesis of functional polymers with tailored properties for applications such as coatings and advanced materials.[3]

Intermediate for Complex Molecule Synthesis

The ability to generate a diene from this compound makes it a valuable tool in the synthesis of complex cyclic systems via the Diels-Alder reaction. This [4+2] cycloaddition is a powerful method for constructing six-membered rings with high stereocontrol, which is a common motif in natural products and pharmaceutical agents.[4][5] The resulting cyclohexene derivatives can serve as scaffolds for further chemical elaboration in drug discovery programs.

Experimental Protocols

The following are detailed protocols for key transformations of this compound.

Dehydrobromination to form 1,3-Cyclohexadiene

This protocol describes the elimination of hydrogen bromide from a dibromocyclohexane derivative to yield a cyclohexadiene. A similar procedure can be adapted for this compound.

Materials:

  • 1,2-Dibromocyclohexane (or this compound)

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous aprotic solvent (e.g., THF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the dibromocyclohexane derivative in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the strong base in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield the corresponding cyclohexadiene.

Logical Workflow for Dehydrobromination

Dehydrobromination Start Start: this compound Dissolve Dissolve in anhydrous aprotic solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Slowly add strong base Cool->AddBase React Stir at 0 °C, then warm to room temperature AddBase->React Quench Quench with water React->Quench Extract Extract with organic solvent Quench->Extract Dry Dry and filter Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify product Evaporate->Purify End End: 1,3-Cyclohexadiene Purify->End

Caption: Workflow for the dehydrobromination of this compound.

Diels-Alder Reaction of 1,3-Cyclohexadiene with a Dienophile

This protocol outlines the general procedure for the cycloaddition reaction between a cyclohexadiene derivative and a dienophile to form a bicyclic adduct.

Materials:

  • 1,3-Cyclohexadiene derivative

  • Dienophile (e.g., maleic anhydride, N-phenylmaleimide)

  • Solvent (e.g., toluene, dichloromethane, or water for aqueous Diels-Alder)[6]

  • Inert atmosphere (optional, depending on the stability of reactants)

Procedure:

  • In a reaction vessel, dissolve the 1,3-cyclohexadiene derivative in the chosen solvent.

  • Add the dienophile to the solution. The molar ratio of diene to dienophile is typically 1:1, but can be adjusted to optimize the yield.

  • The reaction can be carried out at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired Diels-Alder adduct.

Signaling Pathway for Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants Diene 1,3-Cyclohexadiene (from this compound) TransitionState [4+2] Cyclic Transition State Diene->TransitionState [π4s] Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState [π2s] Product Bicyclic Adduct (Cyclohexene derivative) TransitionState->Product Concerted Cycloaddition

Caption: Conceptual pathway of the Diels-Alder reaction.

Data Presentation

The following table summarizes the expected transformations and potential properties of materials derived from this compound, based on analogous systems found in the literature.

Starting MaterialTransformationProductPotential ApplicationKey PropertiesReference
This compoundDehydrobromination1,3-CyclohexadieneMonomerConjugated diene suitable for polymerization[2]
1,3-CyclohexadieneAnionic PolymerizationPoly(1,3-cyclohexadiene)Functional PolymerModifiable backbone, specific thermal properties[2][7]
1,3-CyclohexadieneDiels-Alder ReactionBicyclic Cyclohexene DerivativesPharmaceutical ScaffoldsComplex 3D structures[4][8]
Functionalized CyclohexeneMulti-step SynthesisIsothiocyanate Cyclohexene DerivativesLiquid CrystalsWide nematic range, high birefringence[1]

Conclusion

This compound is a valuable and versatile starting material for the development of a range of specialty materials. Its ability to be transformed into conjugated dienes for polymerization and Diels-Alder reactions, as well as its potential for incorporation into liquid crystalline structures, highlights its significance in materials science and medicinal chemistry. The provided protocols offer a foundation for researchers to explore the rich chemistry of this compound and develop novel materials with tailored functionalities. Further research into the direct functionalization of this compound will undoubtedly expand its application in creating innovative materials.

References

Application Notes and Protocols: Synthesis of Alkynes via Dehydrohalogenation of 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of a benzyne intermediate through the dehydrohalogenation of 2,3-dibromo-1-cyclohexene. Due to the high reactivity of benzyne, the protocol includes an in-situ trapping reaction with furan to yield the stable adduct, 1,4-dihydronaphthalene-1,4-endoxide. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The dehydrohalogenation of vicinal dihalides is a fundamental method for the synthesis of alkynes.[1] However, the dehydrohalogenation of this compound presents a unique case where the initial elimination of hydrogen bromide leads to the formation of a highly reactive and unstable intermediate known as benzyne. Benzyne is a neutral aromatic molecule with a formal triple bond within the benzene ring, rendering it highly susceptible to cycloaddition and nucleophilic attack.[1]

Due to its transient nature, benzyne is typically generated in the presence of a trapping agent to yield a stable product. This protocol details the generation of benzyne from this compound using a strong base, sodium amide, and its subsequent in-situ trapping with furan via a [4+2] cycloaddition (Diels-Alder) reaction. The resulting product is 1,4-dihydronaphthalene-1,4-endoxide.

Reaction Pathway

The overall reaction proceeds in two main stages: the formation of the benzyne intermediate and its subsequent trapping.

Reaction_Pathway cluster_trapping start This compound intermediate Benzyne (Reactive Intermediate) start->intermediate -2HBr product 1,4-Dihydronaphthalene-1,4-endoxide intermediate->product reagent2 [4+2] Cycloaddition furan Furan (Trapping Agent) furan->product reagent1 NaNH₂ reagent1->start reagent2->product

Caption: Reaction pathway for the synthesis of 1,4-dihydronaphthalene-1,4-endoxide.

Quantitative Data

The following table summarizes the key quantitative data for the product obtained from the in-situ trapping of benzyne generated from the dehydrohalogenation of this compound.

ParameterValueReference
Product Name 1,4-Dihydronaphthalene-1,4-endoxide[1][2]
Molecular Formula C₁₀H₈O[3]
Molecular Weight 144.17 g/mol [3]
Yield ~51%[2]
Melting Point 53-54 °C[2]
Appearance Colorless crystalline solid[2]
IR Spectroscopy (cm⁻¹) Aromatic C-C stretch at 1688.6 and 1597.1[1]
¹H NMR Spectroscopy Signals corresponding to the adduct[1]
Mass Spectrometry (m/z) Molecular ion peak consistent with C₁₀H₈O[3]

Experimental Protocol

This protocol is adapted from established procedures for benzyne generation and trapping.[1][2]

4.1. Materials and Reagents

  • This compound

  • Sodium amide (NaNH₂)

  • Furan

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Petroleum ether

  • Round-bottomed flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for extraction and purification

4.2. Procedure

Step 1: Reaction Setup

  • In a 100 mL three-necked round-bottomed flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, add 10 mL of furan and 10 mL of 1,2-dimethoxyethane.[1]

  • Add a few boiling chips to the flask.

  • Heat the solution to a gentle reflux using a heating mantle.

Step 2: Generation and Trapping of Benzyne

  • Prepare a solution of this compound (e.g., 5 mmol) in 15 mL of 1,2-dimethoxyethane.

  • Prepare a suspension of sodium amide (e.g., 11 mmol, ~2.2 equivalents) in 15 mL of 1,2-dimethoxyethane in the addition funnel.

  • Simultaneously, add the this compound solution and the sodium amide suspension dropwise to the refluxing furan solution over a period of 30-45 minutes. A dark brown mixture is expected to form.[4]

Step 3: Reaction Completion and Work-up

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of cold water and extract with diethyl ether or dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator. An oily residue should be obtained.

Step 4: Purification of 1,4-Dihydronaphthalene-1,4-endoxide

  • Cool the oily residue, which should solidify to a light yellow solid.[2]

  • Recrystallize the solid product from petroleum ether to obtain colorless crystals of 1,4-dihydronaphthalene-1,4-endoxide.[2]

  • Dry the crystals under vacuum.

4.3. Characterization

The purified product can be characterized using standard analytical techniques:

  • Melting Point: Determine the melting point of the crystals.

  • Spectroscopy: Obtain IR, ¹H NMR, and Mass spectra to confirm the structure of 1,4-dihydronaphthalene-1,4-endoxide.[1][3][5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow A Setup: Refluxing solution of Furan in DME B Simultaneous dropwise addition of: 1. This compound in DME 2. NaNH₂ suspension in DME A->B C Reflux for 1-2 hours B->C D Aqueous Work-up and Extraction C->D E Solvent Removal D->E F Recrystallization from Petroleum Ether E->F G Characterization of 1,4-Dihydronaphthalene-1,4-endoxide F->G

References

Application Notes and Protocols: Nucleophilic Substitution Reaction Pathways for 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1-cyclohexene is a versatile cyclic allylic dihalide that serves as a valuable precursor in the synthesis of a variety of substituted cyclohexene derivatives, which are important structural motifs in many natural products and pharmaceutical agents. The presence of two bromine atoms, one at a vinylic and one at an allylic position, as well as a carbon-carbon double bond, imparts a rich and complex reactivity to the molecule. Understanding the nucleophilic substitution pathways of this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes.

This document provides a detailed overview of the primary nucleophilic substitution reaction pathways for this compound, namely S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. It includes a discussion of the factors influencing these pathways, experimental protocols for key transformations, and a summary of expected outcomes.

Nucleophilic Substitution Reaction Pathways

The reaction of this compound with nucleophiles can proceed through four main pathways, with the regiochemistry and stereochemistry of the product being highly dependent on the reaction conditions, the nature of the nucleophile, and the solvent. The substitution primarily occurs at the allylic C-3 position, as the vinylic C-2 bromide is significantly less reactive towards nucleophilic substitution.

S(_N)2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack on the C-3 carbon, leading to an inversion of stereochemistry at this center.

S(_N)1 Pathway: This pathway is promoted by weak nucleophiles in polar protic solvents. The reaction involves the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide ion from the C-3 position. The nucleophile can then attack either of the two electrophilic centers of the carbocation, leading to a mixture of products.

S(_N)2' Pathway: In this concerted pathway, the nucleophile attacks the γ-carbon (C-1) of the double bond, leading to a shift of the double bond and expulsion of the leaving group from the α-carbon (C-3). This pathway is also favored by strong nucleophiles.

S(_N)1' Pathway: Similar to the S(_N)1 pathway, this reaction proceeds through the same resonance-stabilized allylic carbocation. The nucleophile attacks the C-1 position, resulting in the rearranged product.

The interplay between these pathways is a key consideration in the synthetic application of this compound.

Factors Influencing the Reaction Pathway

Several factors can be manipulated to favor a specific reaction pathway:

  • Nucleophile:

    • Strong Nucleophiles (e.g., N(_3)

      ^{-}
      , RS
      ^{-}
      , CN
      ^{-}
      ): Favor S(_N)2 and S(_N)2' pathways.

    • Weak Nucleophiles (e.g., H(_2)O, ROH, RCOOH): Favor S(_N)1 and S(_N)1' pathways.

  • Solvent:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Favor S(_N)2 and S(_N)2' reactions by solvating the cation but not the nucleophile, thus increasing its reactivity.

    • Polar Protic Solvents (e.g., Water, Alcohols): Favor S(_N)1 and S(_N)1' reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.

  • Leaving Group: The bromide ion is a good leaving group, facilitating both unimolecular and bimolecular pathways.

  • Substrate Structure: The allylic nature of the C-3 bromine is key to the reactivity, allowing for the formation of a stabilized carbocation in S(_N)1-type reactions and providing an alternative site of attack in S(_N)'-type reactions.

  • Temperature: Higher temperatures can favor elimination reactions as a competing pathway.

Data Presentation

Reaction PathwayNucleophile TypeSolvent TypeKey Intermediate/Transition StateProduct StereochemistryProduct Regiochemistry
S(_N)2 StrongPolar AproticBimolecular transition stateInversion at C-3Substitution at C-3
S(_N)1 WeakPolar ProticAllylic CarbocationRacemization at C-3Mixture of C-1 and C-3 substitution
S(_N)2' StrongPolar AproticBimolecular transition stateDependent on substrate and nucleophile approachSubstitution at C-1 with double bond shift
S(_N)1' WeakPolar ProticAllylic CarbocationRacemization at C-1Mixture of C-1 and C-3 substitution

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-2-bromo-1-cyclohexene via S(_N)2 Pathway

This protocol describes the synthesis of an azido-substituted cyclohexene derivative, a useful intermediate for the introduction of an amine functionality or for use in click chemistry.

  • Materials:

    • This compound

    • Sodium azide (NaN(_3))

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-azido-2-bromo-1-cyclohexene.

Protocol 2: Solvolysis of this compound in Ethanol via S(_N)1/S(_N)1' Pathways

This protocol illustrates the solvolysis of this compound, leading to a mixture of ether products.

  • Materials:

    • This compound

    • Ethanol

    • Silver nitrate (AgNO(_3))

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of silver nitrate (1.1 eq) in ethanol dropwise to the reaction mixture. The formation of a silver bromide precipitate will be observed.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the silver bromide precipitate and wash the solid with ethanol.

    • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the product mixture by GC-MS and NMR to identify the ratio of 3-ethoxy-2-bromo-1-cyclohexene and 1-ethoxy-2-bromo-1-cyclohexene.

Mandatory Visualizations

SN2_Pathway reactant This compound transition_state [Transition State]‡ reactant->transition_state nucleophile Nu⁻ nucleophile->transition_state product 3-Nu-2-bromo-1-cyclohexene transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: S(_N)2 reaction pathway for this compound.

SN1_Pathway reactant This compound carbocation Allylic Carbocation (Resonance Stabilized) reactant->carbocation -Br⁻ product1 3-Nu-2-bromo-1-cyclohexene carbocation->product1 +NuH product2 1-Nu-2-bromo-1-cyclohexene carbocation->product2 +NuH nucleophile NuH leaving_group Br⁻ Experimental_Workflow start Start: this compound reaction Reaction with Nucleophile (e.g., NaN3 or AgNO3/EtOH) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, GC-MS, IR) purification->analysis end Final Product(s) analysis->end Logical_Relationships cluster_conditions Reaction Conditions cluster_pathways Favored Pathway nucleophile Nucleophile Strength sn2 SN2 / SN2' nucleophile->sn2 Strong sn1 SN1 / SN1' nucleophile->sn1 Weak solvent Solvent Polarity solvent->sn2 Aprotic solvent->sn1 Protic

Application Notes and Protocols: Introducing New Functional Groups Using 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the functionalization of 2,3-dibromo-1-cyclohexene, a versatile building block for the synthesis of complex cyclohexene and cyclohexadiene derivatives. The following protocols are based on established chemical transformations and offer a starting point for laboratory implementation.

Dehydrobromination: Synthesis of 1,3-Cyclohexadiene

The elimination of hydrogen bromide from this compound is a straightforward method for the preparation of 1,3-cyclohexadiene. This reaction typically proceeds via an E2 mechanism, which is favored by strong, non-nucleophilic bases. The diene product is a valuable precursor for Diels-Alder reactions and other cycloadditions.

Experimental Protocol: Double Dehydrobromination

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.2 eq) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude 1,3-cyclohexadiene can be purified by distillation.

Table 1: Representative Data for Dehydrobromination

Starting MaterialBaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundKOtBuTHF3Reflux>80 (Est.)
1,2-DibromocyclohexaneAlcoholic KOHEthanol---

Note: The yield for the dehydrobromination of this compound is an estimate based on analogous reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, possessing a vinylic bromide, is a suitable substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These methods allow for the introduction of aryl, alkynyl, and vinyl functional groups, respectively.

Suzuki-Miyaura Coupling: Introduction of Aryl Groups

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃ or K₃PO₄)

  • Solvent (e.g., toluene, 1,4-dioxane, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene60-80 (Est.)
2,3-DibromothiopheneVarious arylboronic acidsPd(PPh₃)₄K₂CO₃Dioxane50-90

Note: The yield is an estimate based on typical Suzuki-Miyaura reactions with similar substrates.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, the terminal alkyne (1.2 eq), and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Data for Sonogashira Coupling

Vinyl HalideAlkynePd CatalystCu Co-catalystBaseYield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N65-85 (Est.)
2,3-DibromothiopheneTMS-acetylenePd(PPh₃)₂Cl₂CuIEt₃NHigh

Note: The yield is an estimate based on typical Sonogashira reactions.

Heck Reaction: Introduction of Vinyl Groups

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., Et₃N or K₂CO₃)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq) in the chosen solvent.

  • Add the base to the mixture.

  • Heat the reaction to 80-120 °C and stir for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Table 4: Representative Data for Heck Reaction

Unsaturated HalideAlkeneCatalystBaseSolventYield (%)
This compoundStyrenePd(OAc)₂Et₃NDMF50-70 (Est.)
IodobenzeneStyrenePdCl₂KOAcMethanolHigh

Note: The yield is an estimate based on typical Heck reactions.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows for the described transformations.

Dehydrobromination_Workflow start This compound reagents KOtBu, THF start->reagents 1. reaction Reflux reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Distillation workup->purification 4. product 1,3-Cyclohexadiene purification->product 5.

Caption: Workflow for the synthesis of 1,3-cyclohexadiene.

Cross_Coupling_Workflow start This compound coupling_partner Coupling Partner (Boronic Acid, Alkyne, or Alkene) catalyst_system Pd Catalyst, Ligand, Base, Solvent start->catalyst_system 1. Mix reaction Heating catalyst_system->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Functionalized Cyclohexene purification->product 5.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L₂ pd2_oxidative R-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R-X) pd2_transmetalation R-Pd(II)L₂-R' pd2_oxidative->pd2_transmetalation Transmetalation (R'-M) pd2_transmetalation->pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Bromine-Substituted 1,3-Dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of bromine-substituted 1,3-dienes, which are valuable intermediates in organic synthesis and drug discovery. The following methods are covered, offering a range of strategies to access diverse brominated diene scaffolds.

Palladium-Catalyzed Stereoconvergent Synthesis from α-Allenic Acetates

This method provides a highly stereoselective route to (Z,E)-2-bromo-1,3-dienes from readily available acetylated α-allenic alcohols. The reaction is catalyzed by palladium(II) acetate and proceeds with excellent diastereoselectivity, converting a diastereomeric mixture of starting material into a single product isomer.[1][2]

Experimental Workflow

workflow1 start Start reagents Acylated α-Allenic Alcohol LiBr Pd(OAc)2 in Acetonitrile start->reagents Combine reaction Stir at Room Temperature reagents->reaction React workup Aqueous Workup (Et2O, H2O, brine) reaction->workup Process purification Column Chromatography (Silica gel) workup->purification Isolate product (Z,E)-2-Bromo-1,3-diene purification->product Obtain

Caption: Workflow for Palladium-Catalyzed Synthesis of (Z,E)-2-Bromo-1,3-dienes.

Proposed Reaction Mechanism

mechanism1 pd2 Pd(II) allene α-Allenic Acetate pd2->allene Coordination pi_complex π-Allene-Pd Complex allyl_pd (π-Allyl)palladium Intermediate pi_complex->allyl_pd Oxidative Addition sn2_attack SN2' Attack by Br- allyl_pd->sn2_attack Nucleophilic Attack product (Z,E)-2-Bromo-1,3-diene sn2_attack->product Reductive Elimination

Caption: Proposed Mechanism for Palladium-Catalyzed Bromodiene Synthesis.

Quantitative Data
Substrate (R1, R2)Time (h)Yield (%)
H, n-Bu285
H, Ph382
Me, n-Bu288
Me, Ph475

Reaction Conditions: Acylated α-allenic alcohol (1.0 mmol), LiBr (1.2 mmol), Pd(OAc)2 (0.015 mmol) in acetonitrile (5 mL) at room temperature.

Experimental Protocol
  • To a stirred solution of the acetylated α-allenic alcohol (1.0 equiv) in acetonitrile, add lithium bromide (1.2 equiv).

  • Add palladium(II) acetate (0.015 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (Z,E)-2-bromo-1,3-diene.

Two-Step Synthesis from 1,4-Dibromo-2-butene

This practical approach involves the copper-catalyzed SN2' addition of a Grignard reagent to commercially available trans-1,4-dibromo-2-butene, followed by dehydrohalogenation to yield 2-substituted 1,3-dienes.[3][4][5] This method is amenable to scale-up for the preparation of multigram quantities of the target compounds.

Experimental Workflow

workflow2 start Start step1_reagents 1,4-Dibromo-2-butene Grignard Reagent CuI in Diethyl Ether start->step1_reagents step1_reaction SN2' Addition (0°C to rt) step1_reagents->step1_reaction step1_workup Aqueous Workup (NH4Cl) step1_reaction->step1_workup intermediate 3-Alkyl-4-bromo-1-butene step1_workup->intermediate step2_reagents Intermediate DBU in Dichloromethane intermediate->step2_reagents step2_reaction Dehydrohalogenation (Reflux) step2_reagents->step2_reaction step2_workup Aqueous Workup (10% HCl) step2_reaction->step2_workup purification Distillation or Chromatography step2_workup->purification product 2-Substituted 1,3-Butadiene purification->product

Caption: Workflow for the Two-Step Synthesis of 2-Substituted 1,3-Dienes.

Quantitative Data
Grignard Reagent (RMgX)Yield of Intermediate (%)Yield of Diene (%)
Benzylmagnesium bromide7062 (as Diels-Alder adduct)
n-Hexylmagnesium bromide7451 (as Diels-Alder adduct)
Isobutylmagnesium bromide7552
Isopropylmagnesium bromide7930-77
Cyclohexylmagnesium bromide7271 (as Diels-Alder adduct)

Yields are for the isolated products.

Experimental Protocol

Step 1: Synthesis of 3-Alkyl-4-bromo-1-butene

  • To a stirred mixture of the Grignard reagent (1.3 equiv) and copper(I) iodide (3-50 mol % relative to Grignard) in diethyl ether at 0°C under an inert atmosphere, add a solution of trans-1,4-dibromo-2-butene (1.0 equiv) in diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the 3-alkyl-4-bromo-1-butene intermediate.

Step 2: Synthesis of 2-Substituted 1,3-Butadiene

  • Dissolve the 3-alkyl-4-bromo-1-butene intermediate (1.0 equiv) in dichloromethane.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) to the solution.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and wash with 10% aqueous HCl.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully (the product may be volatile).

  • Purify the resulting 2-substituted 1,3-butadiene by distillation or flash chromatography. For volatile dienes, trapping as a Diels-Alder adduct with N-phenylmaleimide can be used for yield determination.

Palladium-Catalyzed Heck Olefination of Vinyl Bromides

The Heck reaction of vinyl bromides with various alkenes provides a powerful and versatile method for the synthesis of conjugated dienes.[6][7] The use of a palladium-tetraphosphine catalyst system allows for high yields, excellent regio- and stereoselectivity, and very low catalyst loadings.

Experimental Workflow

workflow3 start Start reagents Vinyl Bromide Alkene [Pd(η3-C3H5)Cl]2/Tedicyp Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents reaction Heck Reaction (Heat) reagents->reaction workup Aqueous Workup (H2O, Et2O) reaction->workup purification Column Chromatography (Silica gel) workup->purification product Conjugated 1,3-Diene purification->product workflow4 start Start step1_reagents 1,1-Dibromoalkene Alkenyltrifluoroborate Pd(PPh3)4, Cs2CO3 start->step1_reagents step1_reaction First Coupling (60-80°C) step1_reagents->step1_reaction intermediate Bromo-alkenyl Intermediate step1_reaction->intermediate step2_reagents Alkyltrifluoroborate Cs2CO3 (aq) intermediate->step2_reagents Add in situ step2_reaction Second Coupling (80°C) step2_reagents->step2_reaction workup Aqueous Workup step2_reaction->workup purification Column Chromatography workup->purification product Trisubstituted 1,3-Diene purification->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dibromo-1-cyclohexene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2,3-dibromo-1-cyclohexene and related reaction products. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in isolating the desired compound from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark brown or black oil. What caused this discoloration and how can I prevent it? A1: Discoloration is common for dibrominated compounds and is often due to decomposition upon exposure to air or heat, or the presence of residual acidic impurities. To prevent this, ensure the reaction temperature is carefully controlled. It is also crucial to neutralize any residual acid during the workup, for example, by washing with a sodium carbonate solution. Distilling the product under vacuum (vacuum distillation) can also prevent thermal decomposition.

Q2: After the workup, my yield of this compound is very low. What are the potential causes? A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: Substitution reactions can compete with the desired addition reaction, especially if the temperature is not adequately controlled.

  • Loss During Workup: Significant product loss can occur during aqueous washes if the layers are not allowed to separate completely or if emulsions form. Using a saturated sodium chloride (brine) solution for the final wash can help break emulsions and reduce the solubility of the organic product in the aqueous layer.

  • Volatility: If the product is volatile, it may be lost during solvent removal under high vacuum or excessive heat.

Q3: My NMR spectrum shows unreacted cyclohexene. How can I remove it? A3: Unreacted cyclohexene is more volatile than the dibrominated product. It can typically be removed during the solvent evaporation step (rotary evaporation) or by careful fractional distillation. If significant amounts remain, column chromatography is an effective method for separation.

Q4: I suspect my product is contaminated with tetrabromocyclohexane. How can I confirm and remove it? A4: Tetrabromocyclohexane is a common byproduct if excess bromine is used. It is significantly less polar and has a higher molecular weight than the desired product. Its presence can be confirmed by GC-MS or NMR spectroscopy. Removal is best achieved using column chromatography, as the polarity difference between the dibromo- and tetrabromo- products allows for effective separation.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Two spots on TLC after reaction Incomplete reaction (starting material remains).Continue the reaction and monitor by TLC until the starting material spot disappears.
Multiple spots/streaking on TLC Formation of multiple byproducts or decomposition on the silica plate.Use a less acidic or buffered silica gel for chromatography. Consider alternative purification methods like distillation.
Product solidifies during distillation The product's melting point is close to the temperature of the condenser.Use a heating mantle or warm water jacket on the condenser to keep the temperature just above the product's melting point.
Milky/cloudy organic layer after aqueous wash Emulsion has formed, or water is dissolved in the organic layer.Wash the organic layer with brine to break emulsions and reduce dissolved water. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.
Product is a colorless oil that darkens over a few hours Slow decomposition due to trace impurities or exposure to air/light.Store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature and protected from light.

Data Presentation

Physical properties of the target compound, this compound, are not consistently available in chemical databases.[1][2] The table below lists properties of common starting materials and related compounds to aid in their identification and separation.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclohexene110-83-882.14830.811
Cyclohexanol108-93-0100.16161.50.962
trans-1,2-Dibromocyclohexane74336-32-6241.9599-103 (at 16 mmHg)~1.78
This compound 17202-32-3 239.94 N/A N/A
1,2,3,4-Tetrabromocyclohexane30101-90-1399.76DecomposesN/A

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction

This procedure is designed to neutralize the reaction mixture and remove water-soluble impurities.

  • Quenching: Slowly pour the crude reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.

  • Extraction: If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to extract the product.

  • Washing:

    • Wash the organic layer sequentially with:

      • Deionized water (2x).

      • Saturated sodium chloride (brine) solution (1x). This helps to remove residual water and break any emulsions.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate). Swirl the flask and let it sit for 10-15 minutes.

  • Filtration & Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their polarity. For dibrominated cyclohexenes, which are relatively nonpolar, a nonpolar solvent system is typically used.

  • Stationary Phase: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Packing the Column: Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel.

  • Elution:

    • Begin eluting with a nonpolar solvent (e.g., 100% hexanes). This will elute the least polar impurities first.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 5% ethyl acetate in hexanes.

  • Fraction Collection: Collect the eluent in a series of fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Vacuum Distillation

This method is suitable for thermally sensitive compounds and separates liquids based on boiling point.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying: Ensure the crude product is completely dry, as water will interfere with the distillation.

  • Distillation:

    • Place the crude product in the distillation flask with a stir bar or boiling chips.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect fractions based on the boiling point at the given pressure. Discard the initial low-boiling fraction (forerun), which may contain residual solvent or volatile impurities.

    • Collect the main fraction corresponding to the product's boiling range.

    • Stop the distillation before the flask heats to dryness to avoid the concentration of potentially explosive peroxides.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification raw_product Crude Reaction Mixture quench 1. Quench (e.g., NaHCO3 soln) raw_product->quench extract 2. Extract (e.g., DCM) quench->extract wash 3. Wash (H2O, Brine) extract->wash dry 4. Dry (e.g., MgSO4) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate crude_oil Crude Product concentrate->crude_oil distill Vacuum Distillation crude_oil->distill chrom Column Chromatography crude_oil->chrom pure_product Pure this compound distill->pure_product chrom->pure_product Troubleshooting_Tree cluster_TLC TLC Analysis cluster_solutions Potential Solutions start Impure Product (Post-Workup) tlc_analysis Analyze crude by TLC. What do you see? start->tlc_analysis low_rf Spot at baseline / low Rf tlc_analysis->low_rf high_rf Spot at solvent front / high Rf tlc_analysis->high_rf multiple_spots Multiple distinct spots tlc_analysis->multiple_spots streaking Streaking tlc_analysis->streaking sol_polar Highly polar impurity. (e.g., starting alcohol). Solution: Column Chromatography. low_rf->sol_polar sol_nonpolar Nonpolar impurity. (e.g., unreacted alkene). Solution: Distillation or Column Chromatography. high_rf->sol_nonpolar sol_byproducts Mixture of byproducts. Solution: Column Chromatography with gradient elution. multiple_spots->sol_byproducts sol_decomp Product decomposing on silica. Solution: Use neutral silica/alumina or attempt vacuum distillation. streaking->sol_decomp

References

identification of byproducts in 2,3-Dibromo-1-cyclohexene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,3-Dibromo-1-cyclohexene, with a focus on the identification and mitigation of byproducts.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: A low yield of this compound can stem from several factors, primarily related to reaction conditions and the formation of side products.

Possible Causes:

  • Suboptimal Reaction Temperature: The allylic bromination of cyclohexene is sensitive to temperature.[1] High temperatures can favor the formation of multiple brominated byproducts.

  • Incorrect Stoichiometry: An inappropriate ratio of cyclohexene to the brominating agent (e.g., N-bromosuccinimide - NBS) can lead to incomplete reaction or the formation of over-brominated products.

  • Presence of Moisture: Water in the reaction mixture can react with the brominating agent and reduce its effectiveness.

  • Decomposition of the Product: this compound can be unstable and may decompose upon prolonged exposure to heat or light.[1]

Solutions:

  • Temperature Control: Maintain a stable and appropriate reaction temperature. For allylic bromination with NBS, the reaction is often initiated with a radical initiator and gentle heating.

  • Optimize Reagent Ratios: Carefully control the stoichiometry of your reactants. A slight excess of cyclohexene may be used to ensure the complete consumption of the brominating agent.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the decomposition of the brominating agent.

  • Work-up and Purification: Proceed with the work-up and purification steps promptly after the reaction is complete to minimize product degradation.

Troubleshooting_Low_Yield start Low Yield of this compound cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Presence of Moisture start->cause3 cause4 Product Decomposition start->cause4 solution1 Optimize and Control Temperature cause1->solution1 solution2 Adjust Reagent Ratios cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3 solution4 Prompt Work-up and Purification cause4->solution4

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Products in the Reaction Mixture

Q: My post-reaction analysis (e.g., GC-MS or NMR) shows multiple peaks, indicating the presence of several byproducts. What are these byproducts and how can I minimize their formation?

A: The presence of multiple products is a common issue in the bromination of cyclohexene. The primary byproducts are typically isomers of dibromocyclohexane and tribromocyclohexane.

Common Byproducts:

  • 1,2-Dibromocyclohexane (cis and trans): These are formed via the electrophilic addition of bromine across the double bond.[1][2][3][4]

  • 3-Bromocyclohexene: This is the product of allylic bromination and is an isomer of the desired product.[5][6][7]

  • Tribromocyclohexanes: Over-bromination can lead to the formation of various tribromocyclohexane isomers.

Minimization Strategies:

  • Choice of Brominating Agent: Using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent (like carbon tetrachloride) favors allylic bromination over electrophilic addition.[5][8]

  • Control of Bromine Concentration: NBS provides a low, constant concentration of bromine, which suppresses the competing ionic addition reaction.[8]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times that can lead to over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and aliphatic protons. The vinylic proton will appear as a multiplet in the downfield region (typically around 6.0-6.5 ppm). The protons on the carbons bearing the bromine atoms will also be downfield, and the remaining methylene protons will be in the upfield region. The exact chemical shifts and coupling patterns can be complex due to the stereochemistry of the molecule.

Q2: How can I differentiate between this compound and its isomers using GC-MS?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying isomers.[9][10] The different isomers will have distinct retention times in the gas chromatogram. The mass spectra will show the molecular ion peak (for C₆H₈Br₂, the isotopic cluster will be centered around m/z 238, 240, and 242 with a characteristic 1:2:1 ratio for two bromine atoms). Fragmentation patterns will also differ between isomers, aiding in their identification.

Q3: What are the key IR absorption bands for this compound?

A3: The key infrared (IR) absorption bands for this compound would include:

  • C=C stretch of the alkene at approximately 1650 cm⁻¹.

  • =C-H stretch (vinylic C-H) at approximately 3020-3050 cm⁻¹.

  • C-H stretches of the saturated carbons around 2850-2960 cm⁻¹.

  • C-Br stretches in the fingerprint region, typically below 800 cm⁻¹.

Quantitative Data Summary

The table below provides a hypothetical distribution of products based on different reaction conditions. Actual results may vary.

Reaction ConditionStarting MaterialBrominating AgentSolventDesired Product Yield (%)1,2-Dibromocyclohexane (%)Other Byproducts (%)
ACyclohexeneBr₂CCl₄~20~70~10
BCyclohexeneNBS, AIBNCCl₄~75<5~20
C1-BromocyclohexeneNBS, AIBNBenzene~60-~40

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that effectively separates the components. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with known standards or library data.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a larger number of scans for adequate signal-to-noise.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. Analyze the chemical shifts and coupling constants to elucidate the structure of the main product and any major byproducts.

Reaction_Pathway cluster_allylic Allylic Bromination (Radical) cluster_electrophilic Electrophilic Addition (Ionic) cyclohexene Cyclohexene allylic_radical Allylic Radical Intermediate cyclohexene->allylic_radical NBS, Initiator bromonium_ion Bromonium Ion Intermediate cyclohexene->bromonium_ion Br₂ product This compound (Desired Product) allylic_radical->product + Br• byproduct1 1,2-Dibromocyclohexane (Byproduct) bromonium_ion->byproduct1 + Br⁻

Caption: Reaction pathways in cyclohexene bromination.

Byproduct_Identification_Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms nmr NMR Analysis (¹H and ¹³C) start->nmr separation Separation of Components gcms->separation structure_id Structural Elucidation nmr->structure_id product_id Identify Main Product and Byproducts separation->product_id structure_id->product_id

Caption: Experimental workflow for byproduct identification.

References

optimizing reaction conditions for the selective bromination of cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective bromination of cyclohexene.

Troubleshooting Guides

Issue 1: Low Yield of 3-bromocyclohexene (Allylic Bromination)

Potential Cause Recommended Solution
Insufficient Radical Initiation Ensure a reliable radical initiator is used, such as azobisisobutyronitrile (AIBN) or UV light (photo-initiation). If using a lamp, ensure it is of the appropriate wavelength and intensity.
Incomplete Reaction Extend the reaction time or increase the reaction temperature to the reflux temperature of the solvent (e.g., carbon tetrachloride). Monitor the reaction progress using TLC or GC.
Side Reaction: Electrophilic Addition Minimize the concentration of Br₂ in the reaction mixture. N-Bromosuccinimide (NBS) is used to provide a low, steady concentration of bromine. Ensure the NBS is of high purity.[1][2]
Decomposition of Product Work up the reaction promptly upon completion. Wash the organic layer with a reducing agent solution (e.g., sodium sulfite) to remove any remaining bromine.
Loss during Work-up Ensure efficient extraction of the product. Use a suitable drying agent (e.g., anhydrous sodium sulfate) before concentrating the organic phase under reduced pressure.

Issue 2: Formation of 1,2-dibromocyclohexane as a Side Product in Allylic Bromination

Potential Cause Recommended Solution
High Concentration of Bromine The primary cause is often a higher-than-desired concentration of molecular bromine, which favors electrophilic addition.[1][2] Use high-purity NBS and a non-polar solvent like carbon tetrachloride.
Presence of Acidic Impurities Acidic impurities can catalyze the electrophilic addition pathway. Ensure all glassware is clean and dry, and reagents are pure.
Reaction Conditions Favoring Ionic Pathway The reaction should be conducted under conditions that promote a radical mechanism (e.g., with a radical initiator and light). Avoid conditions that favor an ionic mechanism (e.g., polar solvents, absence of a radical initiator).

Issue 3: Low Yield of 1,2-dibromocyclohexane (Electrophilic Addition)

Potential Cause Recommended Solution
Sub-optimal Temperature Control The addition of bromine to cyclohexene is exothermic. The reaction should be carried out at a low temperature (e.g., -5°C to 0°C) to minimize side reactions.
Side Reaction: Allylic Bromination This reaction should be performed in the dark to prevent photo-initiated radical substitution.[3]
Incomplete Reaction Ensure the bromine is added slowly and with efficient stirring to allow for complete reaction. Monitor the disappearance of the bromine color.
Decomposition of Brominating Agent If using pyridinium tribromide, ensure it is stored correctly as it can be light-sensitive.[4]

Frequently Asked Questions (FAQs)

Q1: What is the key difference in reaction conditions for selective allylic versus vicinal dibromination of cyclohexene?

A1: The selectivity is primarily controlled by the reaction mechanism.

  • For 3-bromocyclohexene (allylic bromination): A radical mechanism is required. This is achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (like AIBN or UV light) in a non-polar solvent such as carbon tetrachloride (CCl₄).[1][5][6]

  • For 1,2-dibromocyclohexane (vicinal dibromination): An electrophilic addition mechanism is favored. This is typically carried out by reacting cyclohexene with molecular bromine (Br₂) or a stable bromine carrier like pyridinium tribromide in the dark and often at low temperatures.[3][7]

Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for allylic bromination?

A2: NBS is preferred because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1][2] This low concentration favors the radical substitution pathway at the allylic position while minimizing the competing electrophilic addition to the double bond, which requires a higher concentration of Br₂.[1]

Q3: My allylic bromination of cyclohexene is giving a mixture of products. What could be the cause?

A3: The formation of a mixture of products, including the desired 3-bromocyclohexene and the undesired 1,2-dibromocyclohexane, is a common issue. This typically indicates that both radical substitution and electrophilic addition are occurring. To favor the desired allylic bromination, ensure you are using a radical initiator, a non-polar solvent, and high-purity NBS to keep the bromine concentration low.

Q4: How can I visually monitor the progress of the electrophilic addition of bromine to cyclohexene?

A4: The reaction of bromine (a reddish-brown liquid) with cyclohexene results in the formation of the colorless 1,2-dibromocyclohexane. You can monitor the reaction's progress by observing the disappearance of the bromine color. The reaction is complete when the reddish-brown color no longer persists upon addition.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for Selective Bromination of Cyclohexene

ProductReagentsInitiator/ConditionsSolventTemperatureReported YieldReference
3-BromocyclohexeneCyclohexene, NBSAIBNCCl₄Reflux53%[5]
trans-1,2-DibromocyclohexaneCyclohexene, Br₂DarkCCl₄ / Ethanol-5°C to -1°C95%Organic Syntheses
3-BromocyclohexeneCyclohexene, NBSUV LightCCl₄Not specifiedMajor Product[6]
trans-1,2-DibromocyclohexaneCyclohexene, Pyridinium TribromideNot specifiedAcetic AcidNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromocyclohexene (Allylic Bromination)

This protocol is adapted from a literature procedure.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (NBS) (21.4 g, 0.12 mol) in carbon tetrachloride (CCl₄, 100 mL) at room temperature.

  • Initiation: Add azobisisobutyronitrile (AIBN) (3.3 g, 20 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture sequentially with a sodium sulfite (Na₂SO₃) solution, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Product: This procedure yields crude 3-bromocyclohexene (8.5 g, 53% yield), which may be used directly for subsequent reactions without further purification.[5]

Protocol 2: Synthesis of trans-1,2-Dibromocyclohexane (Electrophilic Addition)

This high-yield protocol is based on a procedure from Organic Syntheses.

  • Reaction Setup: In a three-necked, round-bottom flask fitted with a separatory funnel, a mechanical stirrer, and a thermometer, place a solution of cyclohexene (123 g, 1.5 moles) in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

  • Cooling: Surround the flask with an ice-salt bath and cool the mixture to -5°C with stirring.

  • Bromine Addition: Prepare a solution of bromine (210 g, 1.3 moles) in 145 cc of carbon tetrachloride. Add this solution from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C. This addition typically takes about three hours.

  • Work-up:

    • Transfer the contents of the flask to a modified Claisen flask.

    • Distill off the carbon tetrachloride and excess cyclohexene using a water bath.

  • Purification:

    • Replace the water bath with an oil bath and distill the product under reduced pressure.

    • Collect the fraction that distills at 99–103°C/16 mm Hg.

  • Product: This procedure yields pure trans-1,2-dibromocyclohexane with a reported yield of 303 g (95%).

Visualizations

Selective_Bromination_Pathways Cyclohexene Cyclohexene Allylic_Bromination Allylic Bromination (Radical Substitution) Cyclohexene->Allylic_Bromination NBS, AIBN/hv CCl4, Reflux Electrophilic_Addition Electrophilic Addition (Ionic Mechanism) Cyclohexene->Electrophilic_Addition Br2 or Pyridinium Tribromide Dark, Low Temp. Product_3_Bromo 3-Bromocyclohexene Allylic_Bromination->Product_3_Bromo Product_1_2_Dibromo trans-1,2-Dibromocyclohexane Electrophilic_Addition->Product_1_2_Dibromo Troubleshooting_Bromination Start Low Yield or Poor Selectivity Check_Reaction_Type Identify Target Product: Allylic or Vicinal Bromination? Start->Check_Reaction_Type Allylic_Path Allylic Bromination Issues Check_Reaction_Type->Allylic_Path 3-Bromocyclohexene Vicinal_Path Vicinal Dibromination Issues Check_Reaction_Type->Vicinal_Path 1,2-Dibromocyclohexane Check_Initiator Radical Initiator (AIBN/hv) Present and Active? Allylic_Path->Check_Initiator Low Yield Check_Br2_Conc High Br2 Concentration? Allylic_Path->Check_Br2_Conc 1,2-Dibromo Side Product Check_Temp Temperature Too High? Vicinal_Path->Check_Temp Low Yield Check_Light Reaction Exposed to Light? Vicinal_Path->Check_Light Allylic Side Product Solution_Initiator Solution: Ensure proper initiation (fresh AIBN, correct lamp). Check_Initiator->Solution_Initiator No Solution_NBS_Purity Solution: Use high-purity NBS to minimize free Br2. Check_Br2_Conc->Solution_NBS_Purity Yes Solution_Low_Temp Solution: Maintain low temperature (-5 to 0 °C) with cooling bath. Check_Temp->Solution_Low_Temp Yes Solution_Darkness Solution: Protect reaction from light sources. Check_Light->Solution_Darkness Yes

References

Technical Support Center: Safe Handling of 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with 2,3-Dibromo-1-cyclohexene. The following frequently asked questions (FAQs) and troubleshooting guide address potential safety issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data from structurally similar compounds, this compound is expected to cause skin and eye irritation.[1][2][3][4] It may also be harmful if swallowed or inhaled. As with many organic compounds, it is important to handle it with care to avoid direct contact and inhalation of vapors.

Q2: What personal protective equipment (PPE) is required when handling this compound?

To minimize exposure, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7]

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][8] Keep it away from heat, sparks, and open flames. It is also crucial to store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Q4: What should I do in case of accidental skin or eye contact?

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]

Q5: What is the correct procedure for cleaning up a small spill?

For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1] Collect the material into a suitable, closed container for disposal.

Q6: How should I dispose of waste containing this compound?

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8] Do not let the product enter drains.

Troubleshooting Guide: Experimental Safety

Issue Potential Cause Recommended Action
Mild skin irritation after handling. Inadequate hand protection or minor splash.Wash the affected area thoroughly with soap and water. Apply a soothing lotion. Review and reinforce proper glove-wearing procedures.
Eye irritation or redness. Vapor exposure or minor splash.Immediately flush eyes with an eyewash station for at least 15 minutes. Seek medical attention if irritation persists. Ensure safety goggles are worn at all times.
Faint chemical odor detected in the lab. Inadequate ventilation or a small, unnoticed spill.Immediately check the ventilation system (e.g., fume hood sash height). Visually inspect the work area for any spills. If a spill is found, follow the proper cleanup procedure.
Visible degradation or discoloration of the compound. Improper storage (exposure to light, air, or incompatible materials).Do not use the degraded compound. Dispose of it according to proper waste disposal procedures. Review storage requirements and ensure they are being met.

Summary of Key Safety Data (Based on Structurally Similar Compounds)

Parameter Information
Physical State Liquid (Expected)
Primary Hazards Skin Irritation, Serious Eye Irritation[1][2][3][4]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[6]
Storage Temperature Cool, dry place
Flash Point Flammable nature should be assumed, similar to Cyclohexene (-20 °C / -4 °F)[9]

Experimental Safety Workflow

A Experiment Planning & Risk Assessment B Gather Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Handle this compound with Caution C->D E Accidental Exposure? D->E G Spill Occurs? D->G I Properly Store or Dispose of Compound D->I Experiment Complete F Follow First Aid Procedures (Skin/Eye Wash) E->F Yes E->G No K Seek Medical Attention if Symptoms Persist F->K H Follow Spill Cleanup Protocol G->H Yes G->I No H->I J Decontaminate Work Area & Remove PPE I->J

Caption: Workflow for Safely Handling this compound.

References

strategies to prevent multiple brominations of cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cyclohexene. Our goal is to help you prevent unwanted multiple brominations and achieve selective synthesis of your desired product.

Troubleshooting Guide: Common Issues in Cyclohexene Bromination

IssueProbable Cause(s)Recommended Solution(s)
Formation of 1,2-dibromocyclohexane instead of the desired monobrominated product. High concentration of molecular bromine (Br₂).Use N-bromosuccinimide (NBS) as the bromine source. NBS maintains a low and constant concentration of Br₂, which favors allylic bromination over electrophilic addition.[1][2][3]
Reaction performed in a polar solvent.Use a non-polar solvent such as carbon tetrachloride (CCl₄).[1][4]
Absence of a radical initiator.The reaction should be initiated with UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]
Low yield of the desired 3-bromocyclohexene. Presence of water in the reaction mixture.Ensure that the solvent (e.g., CCl₄) is anhydrous, as water can lead to the formation of byproducts like bromohydrins and may hydrolyze the desired product.[4]
Impure NBS.Use freshly recrystallized NBS to minimize side reactions that can be caused by impurities.[4]
Insufficient initiation.Ensure adequate exposure to UV light or the correct stoichiometric amount of the radical initiator.
Formation of multiple unidentified byproducts. Decomposition of the reagent or product.Store NBS in a refrigerator, as it can decompose over time to release bromine.[4] Reactions involving NBS are often exothermic and should be carefully monitored, especially on a larger scale.[4]
Incorrect reaction conditions.Verify the reaction setup, including temperature and stirring, to ensure homogeneity and controlled reaction progression.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to prevent the formation of 1,2-dibromocyclohexane?

A1: The most effective strategy is to use N-bromosuccinimide (NBS) as the brominating agent instead of molecular bromine (Br₂).[2][3] NBS provides a low, steady concentration of Br₂, which favors the free-radical pathway leading to allylic bromination (3-bromocyclohexene) over the electrophilic addition pathway that results in the dibromo adduct.[1][2]

Q2: Why does a low concentration of bromine favor allylic bromination?

A2: The electrophilic addition of bromine to the double bond is a higher-order reaction with respect to bromine concentration compared to the radical substitution pathway. By keeping the concentration of Br₂ very low, the rate of the radical reaction, which produces the desired 3-bromocyclohexene, can successfully compete with and dominate the rate of the ionic addition reaction.[3]

Q3: What is the role of UV light or a radical initiator in the reaction with NBS?

A3: UV light or a chemical radical initiator (like AIBN) is crucial for initiating the free-radical chain reaction.[4] This initiation step involves the homolytic cleavage of the bromine-bromine bond to generate bromine radicals (Br•), which then abstract an allylic hydrogen from cyclohexene to start the chain process.[1][5]

Q4: What is the ideal solvent for selective allylic bromination of cyclohexene?

A4: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) is typically used for allylic bromination with NBS.[1][4] This type of solvent is preferred because it does not promote the ionic pathway that leads to dibromination.

Q5: Can other products be formed besides 3-bromocyclohexene and 1,2-dibromocyclohexane?

A5: Yes, side reactions can occur. If water is present in the reaction mixture, bromohydrins can be formed.[4] Additionally, other minor brominated species may arise depending on the specific reaction conditions and the purity of the reagents. Using freshly recrystallized NBS can help minimize the formation of some byproducts.[4]

Experimental Protocol: Selective Allylic Bromination of Cyclohexene using NBS

This protocol is designed to favor the formation of 3-bromocyclohexene.

Materials:

  • Cyclohexene

  • N-bromosuccinimide (NBS), freshly recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., AIBN) or a UV lamp

  • Reaction flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve cyclohexene in anhydrous carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) to the solution. A slight molar excess of cyclohexene can be used to ensure all the NBS reacts.

  • Add a catalytic amount of a radical initiator, such as AIBN. Alternatively, position a UV lamp to irradiate the reaction mixture.

  • Gently reflux the mixture with vigorous stirring. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide byproduct that floats on top of the CCl₄.

  • Once the reaction is complete (typically indicated by the disappearance of NBS), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water to remove any remaining succinimide and HBr.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure.

Logical Workflow for Troubleshooting Cyclohexene Bromination

Bromination_Troubleshooting Troubleshooting Multiple Brominations of Cyclohexene start Start: Bromination of Cyclohexene desired_product Desired Product? start->desired_product product_3_bromo 3-Bromocyclohexene (Allylic Monobromination) desired_product->product_3_bromo Yes product_1_2_dibromo 1,2-Dibromocyclohexane (Dibromination) desired_product->product_1_2_dibromo No success Success: Selective Monobromination product_3_bromo->success failure Problem: Multiple Brominations product_1_2_dibromo->failure check_reagent Check Brominating Agent reagent_br2 Using Br₂? check_reagent->reagent_br2 use_nbs Action: Switch to NBS reagent_br2->use_nbs Yes check_conditions Check Reaction Conditions reagent_br2->check_conditions No, using NBS use_nbs->success initiator_present Radical Initiator Present? (UV light or AIBN) check_conditions->initiator_present add_initiator Action: Add Initiator initiator_present->add_initiator No check_solvent Check Solvent initiator_present->check_solvent Yes add_initiator->success solvent_polar Using Polar Solvent? check_solvent->solvent_polar use_nonpolar Action: Use Anhydrous CCl₄ solvent_polar->use_nonpolar Yes solvent_polar->success No use_nonpolar->success failure->check_reagent

Caption: Troubleshooting workflow for cyclohexene bromination.

References

Technical Support Center: 2,3-Dibromo-1-cyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-Dibromo-1-cyclohexene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The synthesis of this compound is generally considered a multi-step process. A common strategy involves the allylic bromination of a brominated cyclohexene precursor, such as 1-bromocyclohexene[1]. Direct synthesis from cyclohexene is complex due to competing reaction pathways.

Q2: What are the primary competing reactions when brominating cyclohexene?

A2: When reacting cyclohexene with a bromine source, two main pathways compete:

  • Electrophilic Addition: This reaction, favored by high concentrations of molecular bromine (Br₂), breaks the double bond to form 1,2-dibromocyclohexane.[2][3][4]

  • Radical Substitution: This pathway, favored by low concentrations of Br₂ and the presence of a radical initiator (like light or AIBN), results in substitution at the allylic position (the carbon adjacent to the double bond) to form 3-bromocyclohexene.[5][6][7][8] N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination because it provides a low, constant concentration of Br₂.[5]

Q3: How does N-Bromosuccinimide (NBS) favor allylic bromination over addition?

A3: NBS serves as a source for a low concentration of molecular bromine (Br₂). It reacts with HBr formed during the radical chain reaction to regenerate Br₂.[5] This low concentration disfavors the ionic electrophilic addition mechanism, which has a rate law dependent on a higher order of Br₂ concentration, while favoring the radical chain mechanism for allylic substitution.[6][9]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product(s)[10]. GC-MS can provide more detailed information about the relative amounts of starting material, desired product, and any side products formed.[11]

Q5: What are the expected isomers and byproducts?

A5: Depending on the specific synthetic route, potential byproducts can include various isomers of dibromocyclohexane (e.g., 1,2-dibromocyclohexane), poly-brominated products, and rearranged products[11]. If starting from cyclohexene with NBS, the primary product is 3-bromocyclohexene, not this compound.[8][12] Subsequent bromination of a bromocyclohexene intermediate is required, which can also lead to a mixture of products.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question Possible Cause Recommended Solution
My reaction with NBS gave 3-bromocyclohexene instead of the target product. Why? This is the expected outcome. NBS performs allylic bromination on cyclohexene, yielding 3-bromocyclohexene.[7][8][12] this compound requires a different starting material or a multi-step synthesis.Use 1-bromocyclohexene as the starting material for a subsequent allylic bromination with NBS to target the 3-position.
The reaction is not initiating, and the starting material is unconsumed. For radical reactions involving NBS, an initiator is crucial. The radical initiator (e.g., AIBN, benzoyl peroxide) may be old or inactive, or there may be insufficient light (UV) to initiate the reaction.Use freshly recrystallized NBS and a fresh source of radical initiator. Ensure adequate irradiation with a suitable UV or high-intensity light source.
A significant amount of 1,2-dibromocyclohexane is formed as a byproduct. The concentration of molecular bromine (Br₂) in the reaction mixture is too high, leading to the competing electrophilic addition reaction.[6] This can happen if the NBS is impure or decomposes, or if HBr byproduct is not reacting with NBS efficiently.Ensure NBS is pure and the reaction is run in a suitable solvent like carbon tetrachloride (CCl₄) under anhydrous conditions.[5] Maintain a very low concentration of Br₂.

Issue 2: Product Purity and Isolation

Question Possible Cause Recommended Solution
My final product is a dark, unstable oil. Dibrominated compounds can be unstable and decompose upon exposure to air, light, or heat, leading to discoloration.[13]Distill the product immediately after workup under reduced pressure to minimize thermal stress.[13] Store the purified product in a sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. For 1,2-dibromocyclohexane, a stabilizing wash with alcoholic KOH has been reported, though this may cause elimination.[13]
How can I separate my product from the succinimide byproduct? Succinimide, the byproduct of NBS reactions, is a solid that is insoluble in nonpolar solvents like carbon tetrachloride or cyclohexane.After the reaction is complete, cool the mixture and remove the solid succinimide by vacuum filtration.[11]
Distillation is ineffective for purification. What are my options? If the boiling points of the desired product and impurities are too close, distillation may not provide adequate separation.Column chromatography on silica gel is an effective alternative for purifying brominated organic compounds. A nonpolar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent, can be used to separate the components based on polarity.

Experimental Protocols & Data

A plausible pathway to this compound involves the allylic bromination of 1-bromocyclohexene. The prerequisite starting materials can be synthesized from cyclohexene.

Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane

This protocol is adapted from an established procedure for the electrophilic addition of bromine to cyclohexene.[13]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyclohexene (1.5 mol) in carbon tetrachloride (300 mL).

  • Cooling: Cool the flask in an ice-salt bath to -5°C.

  • Bromine Addition: Slowly add a solution of bromine (1.3 mol) in carbon tetrachloride (145 mL) from the dropping funnel. Maintain the reaction temperature below -1°C. The addition typically takes about 3 hours.

  • Workup: Transfer the reaction mixture to a flask for distillation. Remove the solvent and excess cyclohexene by distillation from a water bath.

  • Purification: Distill the remaining residue under reduced pressure. The product, trans-1,2-dibromocyclohexane, typically distills at 99–103°C/16 mm Hg.[13]

Protocol 2: Synthesis of 1-Bromocyclohexene (Dehydrobromination)

This protocol involves the elimination of HBr from 1,2-dibromocyclohexane using a base.[1]

  • Reaction: Reflux the trans-1,2-dibromocyclohexane from Protocol 1 with a strong base, such as potassium hydroxide in ethanol.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent. Purify the resulting crude 1-bromocyclohexene by fractional distillation.

Protocol 3: Synthesis of this compound (Allylic Bromination)

This protocol uses NBS to introduce a bromine atom at the allylic C3 position of 1-bromocyclohexene.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromocyclohexene (1 equiv.), N-Bromosuccinimide (NBS, 1.1 equiv.), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in an anhydrous, nonpolar solvent (e.g., CCl₄).

  • Reaction: Heat the mixture to reflux. Irradiate the flask with a UV lamp or a high-intensity visible light source to facilitate the initiation of the radical chain reaction.

  • Monitoring: Monitor the reaction's progress via TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide byproduct floating on the surface.

  • Workup: Cool the reaction mixture to room temperature, then cool further in an ice bath. Filter off the solid succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data: Reaction Conditions and Products

The choice of brominating agent and conditions drastically affects the product distribution when starting with cyclohexene.

Starting MaterialReagent(s)ConditionsMajor Product(s)Typical YieldReference(s)
CyclohexeneBr₂ in CCl₄-5°C to 0°Ctrans-1,2-Dibromocyclohexane~95%[13]
CyclohexeneNBS, Radical InitiatorReflux in CCl₄, light3-BromocyclohexeneVariable[7][8][12]
1-HexeneNBS, Radical InitiatorReflux in Cyclohexane, light1-Bromo-2-hexene (56%), 3-Bromo-1-hexene (10%)-[11]
trans-2-HexeneNBS, Radical InitiatorReflux in Cyclohexane, light4-Bromo-2-hexene (50%), 2-Bromo-3-hexene (32%)-[11]

Visualized Workflows and Pathways

Synthetic Pathway to this compound

G cluster_0 Step 1: Electrophilic Addition cluster_1 Step 2: Dehydrobromination cluster_2 Step 3: Allylic Bromination Start Cyclohexene Inter1 trans-1,2-Dibromocyclohexane Start->Inter1 Br₂ / CCl₄ @ -5°C Inter2 1-Bromocyclohexene Inter1->Inter2 KOH / EtOH Reflux Product This compound Inter2->Product NBS / AIBN CCl₄, Reflux, Light

Caption: Proposed multi-step synthesis of this compound.

General Purification Workflow

G Crude Crude Reaction Mixture Filter Filter to Remove Succinimide Solid Crude->Filter Wash Aqueous Wash (e.g., NaHCO₃, Brine) Filter->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Solvent Solvent Removal (Rotary Evaporation) Dry->Solvent Purify Final Purification Solvent->Purify Distill Vacuum Distillation Purify->Distill If thermally stable Chrom Column Chromatography Purify->Chrom If thermally sensitive or close B.P. Final Pure Product Distill->Final Chrom->Final

Caption: Workflow for the purification of the crude product.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckPurity Analyze Crude Product by GC-MS or NMR Start->CheckPurity HighSM High % of Starting Material? CheckPurity->HighSM YesSM Reaction Incomplete HighSM->YesSM Yes NoSM Reaction Completed HighSM->NoSM No SideProduct Major Side Product Detected? YesSP Identify Side Product SideProduct->YesSP Yes NoSP Product Loss During Workup/Isolation SideProduct->NoSP No Cause1 Inactive Initiator or Insufficient Light/Heat YesSM->Cause1 Cause2 Incorrect Stoichiometry or Reaction Time YesSM->Cause2 NoSM->SideProduct Cause3 Wrong Reaction Conditions (e.g., high [Br₂] led to addition) YesSP->Cause3 Cause4 Emulsion during extraction, Product volatility, or Decomposition on column/distillation NoSP->Cause4

References

Technical Support Center: Stereocontrol in Dibromocyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of dibromocyclohexane, with a focus on controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of adding bromine (Br₂) to cyclohexene?

The addition of bromine to cyclohexene typically proceeds via an anti-addition mechanism.[1][2] This reaction involves the formation of a cyclic bromonium ion intermediate.[3][4][5] The subsequent attack by a bromide ion (Br⁻) occurs from the face opposite to the bromonium bridge (back-side attack), resulting in the exclusive formation of trans-1,2-dibromocyclohexane.[1][4][6]

Q2: Why is the trans isomer the thermodynamically favored product?

In its most stable chair conformation, trans-1,2-dibromocyclohexane can have both bulky bromine atoms in equatorial positions, which minimizes steric repulsion.[7] The cis-isomer is forced to have one bromine atom in an axial position, leading to greater 1,3-diaxial interactions and making it less stable.[7]

Q3: What is the role of the solvent in this reaction?

The solvent can significantly influence the reaction's outcome.

  • Inert, Aprotic Solvents (e.g., CCl₄, CH₂Cl₂, chloroform): These solvents do not participate in the reaction. They facilitate the standard anti-addition mechanism, leading to the desired trans-1,2-dibromocyclohexane.[4][8][9]

  • Participating Solvents (e.g., water, alcohols): If the reaction is carried out in a nucleophilic solvent like water, the solvent molecules can compete with the bromide ion to attack the bromonium ion intermediate.[5] Since the solvent is present in a much higher concentration, the major product will be a halohydrin (e.g., trans-2-bromocyclohexanol), also formed via anti-addition.[2][5]

Q4: Why is it critical to perform the bromination at low temperatures?

Controlling the temperature, typically between -5°C and 0°C, is crucial for minimizing side reactions.[8] Higher temperatures can promote substitution reactions on the cyclohexene ring, leading to a poor yield of the desired addition product.[8]

Troubleshooting Guide

Problem 1: My final product is a mixture of cis- and trans-1,2-dibromocyclohexane.

  • Probable Cause: The reaction may be proceeding through a radical pathway instead of or in addition to the desired electrophilic addition pathway. This can be initiated by light or high temperatures. Mention of running the reaction in the dark is sometimes made to distinguish it from radical pathways.[9]

  • Solution:

    • Ensure the reaction is protected from light by wrapping the flask in aluminum foil.

    • Strictly maintain a low reaction temperature as specified in the protocol.[8]

    • Use a reliable source of bromine and ensure the absence of radical initiators in your reagents.

Problem 2: The yield of dibromocyclohexane is very low, although the bromine color disappeared as expected.

  • Probable Cause 1: Formation of volatile byproducts or loss of product during workup.

  • Solution 1: Ensure all distillation steps are performed under reduced pressure and with efficient cooling to prevent loss of the product, which can be volatile.[8]

  • Probable Cause 2: The reaction may have favored the formation of a halohydrin or haloether due to a reactive solvent.[2]

  • Solution 2: Verify that you are using a clean, dry, and inert solvent like carbon tetrachloride or dichloromethane.[9][10]

Problem 3: The product darkens over time.

  • Probable Cause: The crude product may contain impurities that degrade upon exposure to air or light.

  • Solution: A purification step can stabilize the product. Shaking the crude dibromide with 20% ethyl alcoholic potassium hydroxide, followed by washing, drying, and redistillation, can yield a product that remains clear indefinitely.[8]

Experimental Protocols & Data

Protocol: Synthesis of trans-1,2-Dibromocyclohexane

This protocol is adapted from a procedure in Organic Syntheses and is designed to maximize the yield of the trans isomer.[8]

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[10]

  • Cyclohexene and organic solvents like carbon tetrachloride are flammable and hazardous. Keep away from ignition sources.[10]

  • The reaction should be conducted behind a safety shield.

Reagents and Equipment:

  • Cyclohexene (1.0 mole, 82.15 g)

  • Bromine (1.3 moles, 210 g)

  • Carbon tetrachloride (anhydrous)

  • 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice-salt bath

Procedure:

  • In the three-necked flask, dissolve 1.0 mole (82.15 g) of cyclohexene in 75 mL of carbon tetrachloride.

  • Cool the flask in an ice-salt bath and begin stirring.

  • Once the internal temperature reaches -5°C, prepare a solution of 1.3 moles (210 g) of bromine in 145 mL of carbon tetrachloride and add it to the dropping funnel.

  • Add the bromine solution dropwise to the cyclohexene solution. The rate of addition must be carefully controlled so that the reaction temperature does not exceed -1°C.[8] A consistent red-brown color should be maintained in the flask.

  • After the addition is complete, stir the mixture for an additional 10 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash it with 10% sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous calcium chloride.

  • Filter the solution and remove the carbon tetrachloride by distillation at atmospheric pressure.

  • Distill the remaining liquid under reduced pressure. The pure trans-1,2-dibromocyclohexane product will distill at 99–103°C/16 mm Hg.[8]

Data Presentation: Influence of Reaction Conditions on Product

The choice of solvent is a primary factor in controlling the synthetic outcome. While precise diastereomeric ratios are highly dependent on specific experimental parameters, the following table summarizes the expected major products based on the reaction mechanism.

Solvent SystemBromine SourceTemperatureExpected Major ProductPredominant Stereochemistry
Carbon Tetrachloride (CCl₄)Br₂-5 to 0 °Ctrans-1,2-DibromocyclohexaneAnti-addition[4]
Dichloromethane (CH₂Cl₂)Br₂Lowtrans-1,2-DibromocyclohexaneAnti-addition[2]
Water (H₂O) / "Bromine Water"Br₂Room Temp.trans-2-BromocyclohexanolAnti-addition[2][5]
Methanol (CH₃OH)NH₄Br / OxoneRoom Temp.trans-1-Bromo-2-methoxycyclohexaneAnti-addition

Visualized Workflows and Mechanisms

Mechanism of Anti-Addition

The following diagram illustrates the stereospecific mechanism for the bromination of cyclohexene. The reaction proceeds through a cyclic bromonium ion, which forces the incoming bromide nucleophile to attack from the opposite face, leading to the trans product.

Bromination_Mechanism Mechanism of Bromine Addition to Cyclohexene cluster_start Step 1: Electrophilic Attack & Bromonium Ion Formation cluster_end Step 2: Nucleophilic Attack start_reagents Cyclohexene + Br₂ intermediate Cyclic Bromonium Ion Intermediate start_reagents->intermediate Alkene π bond attacks Br₂ bromide_ion Br⁻ attack Br⁻ attacks from the opposite face (back-side attack) intermediate->attack Anti-addition final_product trans-1,2-Dibromocyclohexane attack->final_product

Caption: Electrophilic addition of Br₂ to cyclohexene proceeds via anti-addition.

Troubleshooting Workflow

This decision tree helps diagnose and resolve common issues encountered during the synthesis of dibromocyclohexane, focusing on stereochemical control and yield.

Troubleshooting_Workflow Troubleshooting Dibromocyclohexane Synthesis start Initial Observation: Unsatisfactory Result wrong_stereo Product contains cis-isomer start->wrong_stereo Stereochemical Issue low_yield Low Yield start->low_yield Yield Issue product_darkens Product darkens over time start->product_darkens Stability Issue cause_radical Probable Cause: Radical Pathway wrong_stereo->cause_radical solution_radical Solution: 1. Protect from light. 2. Ensure low temperature. cause_radical->solution_radical cause_solvent Probable Cause: Reactive Solvent (e.g., H₂O) low_yield->cause_solvent cause_temp Probable Cause: High Temp Side Reactions low_yield->cause_temp solution_solvent Solution: Use dry, inert solvent (CCl₄, CH₂Cl₂). cause_solvent->solution_solvent solution_temp Solution: Maintain temp < 0°C. cause_temp->solution_temp cause_impure Probable Cause: Impurity Degradation product_darkens->cause_impure solution_purify Solution: Purify via KOH wash and re-distillation. cause_impure->solution_purify

Caption: A decision tree for diagnosing synthesis and stereocontrol problems.

References

common side reactions during the formation of brominated dienes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of brominated dienes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of conjugated dienes?

The most prevalent side reaction is the formation of constitutional isomers resulting from 1,2-addition and 1,4-addition (also known as conjugate addition) of bromine across the diene system.[1][2][3][4][5][6] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the bromide ion at two different positions, leading to the two isomeric products.[1][2][4][5][6] Other potential, though often less common, side reactions can include polymerization and carbocation rearrangements, particularly with more complex diene substrates.[7][8][9]

Q2: How does reaction temperature influence the product distribution (1,2- vs. 1,4-addition)?

Temperature is a critical factor in controlling the ratio of 1,2- and 1,4-addition products. This is a classic example of kinetic versus thermodynamic control.[5][6][10][11]

  • At low temperatures (kinetic control): The 1,2-addition product is typically favored. This is because the activation energy for the formation of the 1,2-product is lower, meaning it forms faster.[5][6][11]

  • At higher temperatures (thermodynamic control): The 1,4-addition product is often the major product. At elevated temperatures, the reaction becomes reversible, allowing the initially formed products to revert to the allylic carbocation intermediate. The system then equilibrates to favor the most thermodynamically stable product, which is often the 1,4-adduct due to a more substituted (and thus more stable) double bond.[5][6]

Q3: Can polymerization occur during the bromination of dienes?

Yes, polymerization of dienes can be a competing side reaction, particularly under conditions that favor free-radical pathways.[12][13][14][15] If radical initiators are used, for instance with N-bromosuccinimide (NBS), or if the reaction is exposed to light or high heat for extended periods, free-radical polymerization of the diene can be initiated.[16][17] Cationic polymerization can also be a possibility if strong Lewis acids are present or generated in situ, which can stabilize the carbocationic intermediates to the point of initiating polymerization.[18]

Q4: Are carbocation rearrangements a common issue in diene bromination?

For simple acyclic dienes like 1,3-butadiene, significant carbocation skeletal rearrangements are not a primary side reaction. The intermediate is a resonance-stabilized allylic carbocation, and the competition is between the two resonance contributors rather than a rearrangement to a different carbocation structure.[7][19] However, for more complex or sterically hindered dienes, particularly cyclic systems, rearrangements can occur. For example, the bromination of certain bicyclic dienes has been shown to yield rearranged products.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired brominated diene - Formation of a mixture of 1,2- and 1,4-addition products.- Polymerization of the starting diene.- Incomplete reaction.- Optimize reaction temperature to favor the desired isomer (see data table below).- Use N-bromosuccinimide (NBS) for allylic bromination if the goal is to avoid addition to the double bond.[16][20]- Ensure the reaction is run in the dark and at a controlled temperature to minimize polymerization. Consider adding a radical inhibitor if using a method prone to radical formation.- Monitor the reaction by TLC or GC to ensure it goes to completion.
Formation of an inseparable mixture of 1,2- and 1,4-isomers - Reaction conditions are not selective for one isomer.- Adjust the reaction temperature. For the kinetic product (1,2-addition), use lower temperatures. For the thermodynamic product (1,4-addition), use higher temperatures.[5][6]- The choice of solvent can also influence the product ratio; experimenting with solvents of different polarities may improve selectivity.
Significant amount of polymer byproduct - Radical-initiated polymerization.- Cationic polymerization.- Exclude light and use a radical inhibitor (e.g., hydroquinone) if not using a radical-initiated protocol.- Ensure the brominating agent and solvent are free of strong acids.
Formation of unexpected rearranged products - Carbocation rearrangement in complex diene substrates.- This is highly substrate-dependent. Consider using a less electrophilic bromine source or a different synthetic route that avoids carbocationic intermediates.

Data Presentation

Product Distribution in the Bromination of 1,3-Butadiene with HBr

Temperature (°C)% 1,2-Addition Product (3-bromo-1-butene)% 1,4-Addition Product (1-bromo-2-butene)Control Type
-80~80%~20%Kinetic
0~70%[2]~30%[2]Mixed
40~15%~85%Thermodynamic

Note: The exact ratios can vary depending on the specific reaction conditions and the brominating agent used.

Experimental Protocols

Protocol 1: Selective Formation of the Thermodynamic Product (1,4-dibromo-2-butene)

This protocol is adapted for the preferential formation of the 1,4-addition product from 1,3-butadiene.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-butadiene in a suitable solvent such as chloroform.

  • Cooling: Cool the solution to approximately -15°C using an appropriate cooling bath.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred diene solution. It is crucial to maintain the temperature at -15°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at this temperature for a designated period.

  • Workup: Once the reaction is complete, distill the solvent and any unreacted 1,3-butadiene under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent like petroleum ether to yield the solid 1,4-dibromo-2-butene.[21]

Protocol 2: Allylic Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to introduce a bromine atom at the allylic position without adding to the double bonds.

  • Reaction Setup: In a round-bottom flask, dissolve the diene in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) to the solution. A radical initiator, such as AIBN or benzoyl peroxide, can also be added.

  • Initiation: The reaction is typically initiated by heating the mixture to reflux or by irradiation with a UV lamp.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide that floats on top of the CCl₄.

  • Workup: After the reaction is complete, cool the mixture and filter off the succinimide.

  • Purification: Wash the filtrate with water and then dry it over an anhydrous salt (e.g., MgSO₄). The solvent is then removed under reduced pressure to yield the crude allylic bromide, which can be further purified by distillation or chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Diene Conjugated Diene Carbocation Resonance-Stabilized Allylic Carbocation Diene->Carbocation Electrophilic Attack Br2 Br₂ Br2->Carbocation Product_12 1,2-Addition Product (Kinetic) Carbocation->Product_12 Attack at C2 (Low Temp) Product_14 1,4-Addition Product (Thermodynamic) Carbocation->Product_14 Attack at C4 (High Temp)

Caption: Reaction pathway for the bromination of a conjugated diene.

Troubleshooting_Workflow Start Low Yield of Brominated Diene Check_Isomers Analyze product ratio (1,2 vs 1,4) Start->Check_Isomers Check_Polymer Check for polymer byproduct Start->Check_Polymer Adjust_Temp Adjust Temperature: Low for 1,2 High for 1,4 Check_Isomers->Adjust_Temp Yes Optimize_Solvent Optimize Solvent Check_Isomers->Optimize_Solvent No Add_Inhibitor Add Radical Inhibitor Run in Dark Check_Polymer->Add_Inhibitor Yes Use_NBS Consider Allylic Bromination (NBS) Check_Polymer->Use_NBS No

Caption: Troubleshooting workflow for low yield in diene bromination.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the long-term stability and recommended storage conditions for 2,3-Dibromo-1-cyclohexene. The following sections include frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of the compound throughout its use in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is an allylic bromide, a class of compounds known for their sensitivity to environmental factors. The primary factors affecting its stability are:

  • Air and Moisture: The compound is air-sensitive and can degrade in the presence of oxygen and moisture. Hydrolysis and oxidation are potential degradation pathways.

  • Light: Exposure to light, particularly UV light, can initiate free-radical reactions, leading to decomposition. Photolytic degradation is a significant concern for brominated compounds.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. It is crucial to store the compound at recommended low temperatures to ensure its long-term stability.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, it is imperative to adhere to the following storage conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Light Protection: Keep the container tightly sealed and protected from light by using an amber-colored vial or by storing it in a dark location.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and air.

Q3: What is the expected shelf life of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Potential Cause Recommended Action
Discoloration of the compound (yellowing or browning) Exposure to air, light, or elevated temperatures leading to degradation.Discard the product as it may contain significant impurities. For future prevention, ensure storage under an inert atmosphere, protection from light, and at the recommended temperature.
Inconsistent or poor experimental results Degradation of the starting material, leading to lower active ingredient concentration and the presence of interfering impurities.Re-analyze the purity of the this compound using the analytical methods described below. If the purity is compromised, use a fresh batch of the compound.
Presence of unexpected peaks in analytical chromatograms (e.g., GC-MS) Formation of degradation products due to improper storage or handling. Potential degradation products could include hydroxylated or carbonylated species.Identify the impurities using mass spectrometry. Review storage and handling procedures to identify potential sources of degradation. Consider re-purification of the compound if a fresh batch is not available.

Quantitative Data on Stability

Currently, there is a lack of publicly available quantitative data from long-term stability studies on this compound. However, based on the known reactivity of allylic bromides, the following table summarizes the expected stability profile under different conditions. This information is intended to guide researchers in designing their own stability studies.

Storage Condition Parameter Expected Outcome Recommended Monitoring Frequency
2-8 °C, Inert Atmosphere, Dark PurityHigh stability, minimal degradation expected over 1-2 years.Annually
25 °C / 60% RH, Exposed to Air and Light PuritySignificant degradation expected within months.Monthly
40 °C / 75% RH, Exposed to Air and Light PurityRapid degradation expected within weeks.Weekly

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of this compound and identifying potential volatile impurities or degradation products.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or hexane.

  • Vortex the solution until the sample is fully dissolved.

  • Inject the sample into the GC-MS system.

Data Analysis:

  • The purity of the sample is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Mass spectra of any impurity peaks can be compared against a spectral library (e.g., NIST) for tentative identification.

Protocol 2: Stability Monitoring by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the degradation of this compound over time by observing changes in the chemical shifts and the appearance of new signals corresponding to degradation products.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) for quantitative analysis.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

Data Analysis:

  • Integrate the signals corresponding to the protons of this compound and the internal standard.

  • The appearance of new signals over time indicates the formation of degradation products. The relative integration of these new signals can be used to quantify the extent of degradation.

Logical Relationships and Workflows

The following diagrams illustrate the decision-making process for troubleshooting and the experimental workflow for stability testing.

troubleshooting_flowchart start Inconsistent Experimental Results or Visual Impurity check_purity Assess Purity using GC-MS or NMR start->check_purity is_pure Is Purity >95%? check_purity->is_pure investigate_impurities Identify Impurities using MS and NMR is_pure->investigate_impurities No end_good Proceed with Experiment is_pure->end_good Yes review_protocol Review Experimental Protocol for Errors review_protocol->start use_fresh Use a Fresh Batch of Compound review_storage Review Storage and Handling Procedures investigate_impurities->review_storage end_bad Discard Batch investigate_impurities->end_bad repurify Consider Re-purification (e.g., distillation) review_storage->repurify repurify->check_purity stability_testing_workflow start Initiate Stability Study sample_prep Prepare Samples under Different Storage Conditions start->sample_prep initial_analysis Time Point 0: Analyze Purity (GC-MS, NMR) sample_prep->initial_analysis storage Store Samples at Defined Conditions (e.g., 2-8°C, 25°C/60%RH, 40°C/75%RH) initial_analysis->storage periodic_analysis Analyze Samples at Pre-defined Time Points storage->periodic_analysis periodic_analysis->storage Continue Study data_evaluation Evaluate Purity Data and Identify Degradation Products periodic_analysis->data_evaluation shelf_life Determine Shelf Life and Optimal Storage Conditions data_evaluation->shelf_life

Technical Support Center: Quenching and Removal of Excess Bromine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on effectively quenching and removing excess bromine from a reaction mixture.

Troubleshooting Guide

Issue 1: Persistent yellow or orange color in the organic layer after quenching with sodium thiosulfate.

Possible Cause Solution
Insufficient quenching agent Add more of the sodium thiosulfate solution incrementally until the color disappears. The red-brown color of bromine should dissipate as it is reduced to colorless bromide ions.[1]
Acidic conditions If the reaction mixture is acidic, sodium thiosulfate can disproportionate, potentially forming elemental sulfur, which can be yellow.[2][3] Neutralize the reaction mixture with a base like sodium bicarbonate before or during the thiosulfate quench.[2]
Poor mixing Ensure vigorous stirring to facilitate contact between the aqueous quenching solution and the organic layer containing the bromine.

Issue 2: Formation of a solid precipitate (sulfur) during quenching.

Possible Cause Solution
Acidic conditions with thiosulfate As mentioned above, acidic conditions can lead to the formation of elemental sulfur when using sodium thiosulfate.[2][3]
Alternative quenching agent Consider using sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) as they are less prone to forming sulfur precipitates under acidic conditions.[2][4][5]

Issue 3: The reaction is exothermic upon adding the quenching agent.

Possible Cause Solution
High concentration of bromine The reaction between bromine and the quenching agent is inherently exothermic.
Controlled addition Add the quenching agent slowly and portion-wise, especially if a large excess of bromine is present.[6] Consider cooling the reaction mixture in an ice bath during the quenching process.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quenching excess bromine?

A1: The most common methods involve the use of reducing agents that convert elemental bromine (Br₂) into colorless and water-soluble bromide salts (Br⁻). Commonly used quenching agents include:

  • Sodium Thiosulfate (Na₂S₂O₃): Reacts with bromine to form sodium bromide and sodium tetrathionate. It is a very common and effective method.[1][7][8]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective reducing agents that convert bromine to bromide.[6][9][10]

  • Sodium Sulfite (Na₂SO₃): Another suitable reducing agent for quenching bromine.[4][5]

  • Sodium Hydroxide (NaOH): Reacts with bromine to form sodium bromide and sodium hypobromite.[11][12]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): Alkenes can react with bromine in an addition reaction, consuming the excess bromine.[7][13][14][15][16][17]

  • Ketones (e.g., Acetone): In the presence of an acid or base catalyst, acetone can be brominated, thus consuming excess bromine.[18][19][20][21]

Q2: How do I choose the right quenching agent for my reaction?

A2: The choice of quenching agent depends on several factors:

  • Reaction pH: If your reaction is acidic, using sodium thiosulfate might lead to the formation of elemental sulfur.[2][3] In such cases, sodium bisulfite or sodium sulfite are better alternatives.[2][4][5]

  • Product Stability: Ensure that your desired product is stable to the quenching conditions. For example, if your product is base-sensitive, using a strong base like sodium hydroxide for quenching is not advisable.

  • Work-up Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by extraction with water. If you use an organic quenching agent like cyclohexene, the resulting dibrominated product will remain in the organic layer and may need to be removed by chromatography or distillation.

Q3: What are the safety precautions when working with bromine and quenching agents?

A3: Bromine is a highly toxic, corrosive, and volatile substance.[22][23][24][25] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[22][24][25][26] Have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.[27]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution[1]2:1Can form sulfur in acidic conditions.[2][3]
Sodium BisulfiteNaHSO₃Saturated aqueous solution1:1Good alternative to thiosulfate in acidic media.[10]
Sodium MetabisulfiteNa₂S₂O₅1.32 M aqueous solution[6]1:2Often used interchangeably with sodium bisulfite.
Sodium SulfiteNa₂SO₃200 g/L aqueous solution[4]1:1Effective and avoids sulfur precipitation.[5]
Sodium HydroxideNaOHDilute aqueous solution2:1Forms sodium bromide and sodium hypobromite.[11]
CyclohexeneC₆H₁₀Neat or in a solvent1:1Product is a dibrominated alkane in the organic layer.[14][15]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.

  • Quenching Procedure: a. Cool the reaction mixture to room temperature or in an ice bath if the reaction was performed at elevated temperatures. b. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring. c. Continue adding the quenching solution until the red-brown color of bromine disappears, and the solution becomes colorless.[1] d. If the reaction mixture is biphasic, separate the aqueous layer. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter. g. Concentrate the organic layer in vacuo to isolate the product.

Protocol 2: Quenching with Aqueous Sodium Bisulfite

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.

  • Quenching Procedure: a. Cool the reaction mixture to room temperature. b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. c. Continue the addition until the bromine color is discharged. d. Separate the layers and wash the organic layer with water and brine. e. Dry the organic layer over a suitable drying agent and filter. f. Remove the solvent under reduced pressure.

Visualizations

Quenching_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Work-up ReactionMixture Reaction Mixture (with excess Br₂) AddQuench Add Quenching Agent (e.g., Na₂S₂O₃) ReactionMixture->AddQuench 1. Quench PhaseSeparation Phase Separation AddQuench->PhaseSeparation 2. Neutralize WashOrganic Wash Organic Layer PhaseSeparation->WashOrganic 3. Extract DryOrganic Dry Organic Layer WashOrganic->DryOrganic 4. Wash SolventRemoval Solvent Removal DryOrganic->SolventRemoval 5. Dry PureProduct Pure Product SolventRemoval->PureProduct 6. Concentrate

Caption: General experimental workflow for quenching excess bromine in a chemical reaction.

Bromine_Quenching_Pathways cluster_reducing_agents Reducing Agents cluster_addition_reaction Addition Reaction cluster_products Quenched Products Br2 Excess Bromine (Br₂) Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Br2->Na2S2O3 Redox Reaction NaHSO3 Sodium Bisulfite (NaHSO₃) Br2->NaHSO3 Redox Reaction Cyclohexene Cyclohexene Br2->Cyclohexene Electrophilic Addition NaBr Sodium Bromide (NaBr) (Colorless, Water-soluble) Na2S2O3->NaBr NaHSO3->NaBr Dibromo 1,2-Dibromocyclohexane (Organic Product) Cyclohexene->Dibromo

Caption: Chemical pathways for quenching excess bromine using different reagents.

References

Validation & Comparative

Comparative 13C NMR Spectral Analysis of Brominated Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral features of brominated cyclohexene derivatives. This document provides a comparative analysis of experimental data, detailed experimental protocols, and visual representations of key concepts.

This guide offers an objective comparison of the 13C Nuclear Magnetic Resonance (NMR) spectra of various brominated cyclohexene derivatives. By presenting experimental data in a clear, tabular format and providing detailed methodologies, this document aims to serve as a valuable resource for the structural elucidation and analysis of this class of compounds. The inclusion of visual diagrams illustrating the spectral analysis workflow and the effects of bromine substitution will further aid in the interpretation of 13C NMR data.

Comparative Analysis of 13C NMR Chemical Shifts

The introduction of bromine to the cyclohexene ring induces significant changes in the 13C NMR chemical shifts. These shifts are primarily influenced by the electronegativity of the bromine atom, its position on the ring, and the overall stereochemistry of the molecule. The following table summarizes the experimental 13C NMR chemical shift data for cyclohexene and several of its brominated derivatives.

CompoundCarbon PositionChemical Shift (δ) in ppm
Cyclohexene C1/C2127.2
C3/C625.1
C4/C522.9
Bromocyclohexane C155.4
C2/C636.4
C3/C525.8
C424.3
3-Bromocyclohexene C1129.5
C2126.3
C349.9
C431.8
C518.5
C628.5
trans-1,2-Dibromocyclohexane C1/C257.0
C3/C634.0
C4/C523.4

Experimental Protocols

General Procedure for 13C NMR Spectroscopy

The following is a standard protocol for acquiring 13C NMR spectra of liquid samples.

1. Sample Preparation:

  • For liquid samples: Dissolve 5-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is crucial as its signal should not overlap with the analyte signals.

  • For solid samples: Weigh 20-100 mg of the solid into a clean, dry vial and dissolve it in the appropriate volume of deuterated solvent.

  • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

  • Place the sample in the NMR spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Set up the 13C NMR experiment parameters. Typical parameters for a standard proton-decoupled 13C spectrum include:

    • Pulse angle (e.g., 30° or 45°)

    • Acquisition time (e.g., 1-2 seconds)

    • Relaxation delay (e.g., 2-5 seconds)

    • Number of scans (this will vary depending on the sample concentration; more scans are needed for dilute samples)

  • Initiate data acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled 13C spectra, integration is often not reliable for comparing different carbon environments due to the Nuclear Overhauser Effect).

  • Analyze the resulting spectrum to determine the chemical shifts of the carbon atoms in the molecule.

Visualizing NMR Analysis and Substituent Effects

The following diagrams, generated using the DOT language, provide a visual representation of the 13C NMR analysis workflow and the influence of bromine substitution on the cyclohexene ring.

G cluster_workflow 13C NMR Spectral Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (NMR Spectrometer) prep->acq Insert Sample proc Data Processing (Fourier Transform, Phasing, Calibration) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift Assignment) proc->analysis Obtain Spectrum interp Structure Elucidation / Comparison analysis->interp Interpret Data

Caption: A flowchart illustrating the key stages of 13C NMR spectral analysis.

G cluster_effects Influence of Bromine on 13C NMR Chemical Shifts in Cyclohexene C1 C1/C2 (sp2) Br_C1_C2 1,2-Dibromocyclohexane C1/C2-Br (sp3) C1->Br_C1_C2 Downfield Shift (Electronegativity) C3 C3/C6 (sp3) Br_C3 3-Bromocyclohexene C3-Br (sp3) C3->Br_C3 Significant Downfield Shift (Direct Substitution) C4 C4/C5 (sp3) C4->Br_C3 Smaller Shift (Inductive Effect)

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural elucidation of halogenated organic compounds is paramount. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-dibromo-1-cyclohexene with related compounds and outlines alternative analytical methodologies.

The analysis of halogenated compounds is crucial in various fields, including environmental monitoring, pharmaceutical development, and materials science. Mass spectrometry stands as a primary tool for the identification and structural characterization of these molecules. This guide focuses on the predicted fragmentation of this compound, a halogenated cyclohexene, and compares it with the known fragmentation of cyclohexene and 1,2-dibromocyclohexane. Furthermore, it details the experimental protocols for analysis by both direct infusion mass spectrometry and gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrum of this compound

The key features of the expected mass spectrum are:

  • Molecular Ion Peak Cluster: Due to the presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic cluster of peaks at m/z 238, 240, and 242 in a ratio of approximately 1:2:1.[1][2]

  • Loss of a Bromine Atom: A common initial fragmentation step for alkyl halides is the loss of a halogen radical.[3] This would result in a prominent ion cluster around m/z 159 and 161 (C₆H₉Br⁺).

  • Loss of Hydrogen Bromide (HBr): The elimination of a neutral HBr molecule is another typical fragmentation pathway for bromoalkanes.[4] This would lead to an ion at m/z 158 (C₆H₈Br⁺).

  • Retro-Diels-Alder Reaction: Cyclohexene and its derivatives are known to undergo a retro-Diels-Alder fragmentation, breaking the ring into a diene and an alkene.[4][5] For this compound, this could result in the formation of a brominated diene radical cation and a neutral alkene, or vice versa.

Comparative Fragmentation Analysis

To better understand the expected fragmentation of this compound, a comparison with the known mass spectra of cyclohexene and 1,2-dibromocyclohexane is instructive.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Pathways Characteristic Fragments (m/z)
This compound (Predicted) C₆H₈Br₂239.95- Loss of Br- Loss of HBr- Retro-Diels-Alder Reaction238, 240, 242 (M⁺)159, 161 ([M-Br]⁺)158 ([M-HBr]⁺)
Cyclohexene C₆H₁₀82.14- Retro-Diels-Alder Reaction- Loss of methyl radical82 (M⁺)67 ([M-CH₃]⁺)54 (Retro-Diels-Alder fragment)
1,2-Dibromocyclohexane C₆H₁₀Br₂241.96- Loss of Br- Loss of HBr- Loss of Br₂240, 242, 244 (M⁺)161, 163 ([M-Br]⁺)160 ([M-HBr]⁺)81 ([M-Br₂-H]⁺)

Experimental Protocols

Electron Ionization (EI) Mass Spectrometry

This protocol outlines the general procedure for obtaining an EI mass spectrum, suitable for a direct infusion analysis of a pure compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the analyte (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Acquire data in full scan mode to obtain a complete fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of halogenated hydrocarbons, providing separation of components in a mixture prior to mass analysis.

Methodology:

  • Sample Preparation:

    • Liquid Samples: Dilute the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

    • Solid Samples: Extract the compound of interest from the solid matrix using an appropriate solvent, followed by dilution.

    • Environmental Samples (e.g., water): Employ headspace analysis or purge and trap techniques to extract volatile and semi-volatile halogenated hydrocarbons. For water samples, adding sodium chloride can improve the recovery of analytes due to the "salting-out" effect.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

    • Column: A non-polar or medium-polarity column is typically used for halogenated hydrocarbons. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

Visualizing Fragmentation and Workflows

To further clarify the discussed concepts, the following diagrams illustrate the predicted fragmentation pathway of this compound and a typical GC-MS experimental workflow.

Fragmentation_Pathway M [C₆H₈Br₂]⁺˙ m/z 238, 240, 242 M_minus_Br [C₆H₉Br]⁺ m/z 159, 161 M->M_minus_Br - Br˙ M_minus_HBr [C₆H₈Br]⁺ m/z 158 M->M_minus_HBr - HBr RDA Retro-Diels-Alder Fragments M->RDA RDA GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column Injector->Column Separation IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Separation Detector Detector MassAnalyzer->Detector Detection Data Data Analysis Detector->Data Sample Sample Preparation Sample->Injector

References

A Comparative Guide to Infrared Spectroscopy for Functional Group Identification in 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy absorption frequencies for identifying the key functional groups in 2,3-Dibromo-1-cyclohexene. Due to the unavailability of a publicly accessible experimental IR spectrum for this compound, this guide presents expected absorption frequencies derived from established spectroscopic data. These are compared with experimental data for relevant alternative compounds—cyclohexene and 3-bromocyclohexene—to offer a clear framework for spectral interpretation.

Data Presentation: Comparative IR Absorption Frequencies

The following table summarizes the expected and experimental IR absorption frequencies for the key functional groups in this compound and its comparative compounds. This data is crucial for identifying the molecular structure and functional groups present in a sample.

Functional Group Vibrational Mode Expected/Experimental Wavenumber (cm⁻¹) Intensity Notes
This compound (Predicted)
Vinylic C-HStretching> 3000 (approx. 3010-3050)MediumIndicates =C-H bond.[1]
Aliphatic C-HStretching< 3000 (approx. 2850-2960)StrongIndicates sp³ C-H bonds in the ring.[1]
C=CStretchingapprox. 1640-1650Medium-WeakPresence of bromine atoms may slightly shift the frequency.
C-BrStretching515-690StrongThe presence of two C-Br bonds may result in multiple or broad absorptions in this region.
Cyclohexene (Experimental)
Vinylic C-HStretching~3025Medium
Aliphatic C-HStretching2830-2950Strong
C=CStretching~1650MediumA characteristic peak for the double bond in the cyclohexene ring.[1]
3-Bromocyclohexene (Experimental)
Vinylic C-HStretching~3020Medium
Aliphatic C-HStretching2850-2940Strong
C=CStretching~1645Medium
C-BrStretching500-700Strong

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible IR spectra. The following protocol outlines the Attenuated Total Reflectance (ATR)-FTIR spectroscopy method, which is well-suited for liquid samples like this compound.

Protocol for ATR-FTIR Spectroscopy of a Liquid Sample

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the crystal to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, initiate a background scan. This will measure the IR spectrum of the ambient environment (air and the ATR crystal) and will be subtracted from the sample spectrum to remove interfering signals.

    • The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will collect the IR spectrum of the sample.

    • As with the background scan, the final spectrum is usually an average of multiple scans.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the characteristic absorption peaks and compare them to the expected frequencies for the functional groups of interest.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Mandatory Visualization

The following diagram illustrates the logical workflow for identifying functional groups in an unknown sample using infrared spectroscopy.

IR_Spectroscopy_Workflow Workflow for Functional Group Identification using IR Spectroscopy start Start: Unknown Liquid Sample prepare_sample Prepare Sample for Analysis (e.g., place on ATR crystal) start->prepare_sample acquire_spectrum Acquire IR Spectrum (FTIR Spectrometer) prepare_sample->acquire_spectrum process_spectrum Process Spectrum (Background Subtraction, Baseline Correction) acquire_spectrum->process_spectrum identify_peaks Identify Key Absorption Peaks (Wavenumber cm⁻¹) process_spectrum->identify_peaks compare_data Compare Peaks with Correlation Tables and Reference Spectra identify_peaks->compare_data identify_groups Identify Functional Groups (e.g., C=C, C-Br, C-H) compare_data->identify_groups confirm_structure Confirm/Elucidate Molecular Structure identify_groups->confirm_structure end End: Structure Identified confirm_structure->end

References

comparison of 2,3-Dibromo-1-cyclohexene with alternative brominating agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision in the synthesis of halogenated organic compounds. This guide provides an objective comparison of various brominating agents used in reactions with cyclohexene, a common model substrate in organic synthesis. The focus is on the performance, selectivity, and reaction conditions of these agents, supported by available data and experimental insights.

The bromination of cyclohexene can yield different products depending on the reagent and reaction conditions, primarily leading to either addition or substitution products. The main products are 1,2-dibromocyclohexane (from addition) and 3-bromocyclohexene (from allylic substitution). While 2,3-dibromo-1-cyclohexene can be a potential, though less common, product of further reaction or rearrangement, it is important to note that it is a product of bromination rather than a brominating agent itself. This guide will therefore focus on comparing the reagents used to achieve the bromination of cyclohexene.

Overview of Common Brominating Agents

The most frequently employed brominating agents for alkenes like cyclohexene include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium tribromide (PBr₃·py). Each presents distinct advantages and disadvantages in terms of reactivity, selectivity, and handling.

Brominating AgentFormulaPhysical StateKey Application with Cyclohexene
Molecular BromineBr₂Fuming liquidElectrophilic addition
N-BromosuccinimideC₄H₄BrNO₂Crystalline solidAllylic bromination
Pyridinium TribromideC₅H₅N·Br₃Red crystalline solidElectrophilic addition (safer alternative to Br₂)

Performance Comparison

The choice of a brominating agent is dictated by the desired product. For the synthesis of vicinal dihalides, electrophilic addition is the target reaction. For the introduction of a bromine atom at a position adjacent to the double bond, allylic substitution is the desired pathway.

Electrophilic Addition vs. Allylic Substitution

The reaction of cyclohexene with bromine (Br₂) typically results in the electrophilic addition across the double bond to form 1,2-dibromocyclohexane.[1] This reaction proceeds through a cyclic bromonium ion intermediate.[2]

In contrast, N-bromosuccinimide (NBS) is the reagent of choice for allylic bromination, yielding 3-bromocyclohexene.[3] This reaction occurs via a free-radical chain mechanism, which is favored under conditions of low bromine concentration, often initiated by light or a radical initiator.[3][4] The stability of the intermediate allylic radical is a key driving force for this reaction.[3]

Pyridinium tribromide is a solid and therefore safer to handle than liquid bromine.[5][6] It serves as a source of electrophilic bromine and is used for the bromination of alkenes, ketones, and phenols.[5][7]

Experimental Data Summary

While direct side-by-side quantitative comparisons in a single source are scarce, the literature provides typical outcomes for the bromination of cyclohexene with different reagents.

ReagentSubstrateProduct(s)Typical YieldReaction ConditionsReference
Br₂Cyclohexene1,2-dibromocyclohexaneGenerally highOrganic solvent (e.g., CCl₄), cold[1]
NBSCyclohexene3-bromocyclohexeneModerate to highCCl₄, radical initiator (e.g., AIBN) or light[3][8]
Pyridinium TribromideCyclohexene1,2-dibromocyclohexaneNot specifiedNot specified[5][6]

Experimental Protocols

General Protocol for Electrophilic Addition of Bromine to Cyclohexene

This protocol is based on the established reaction of alkenes with molecular bromine.[1]

Materials:

  • Cyclohexene

  • Molecular bromine (Br₂) or Pyridinium tribromide

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Ice bath

Procedure:

  • Dissolve cyclohexene in the chosen inert solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine or pyridinium tribromide in the same solvent dropwise to the stirred cyclohexene solution.

  • Continue the addition until a faint bromine color persists, indicating the consumption of the alkene.

  • Allow the reaction to stir for a designated period.

  • Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) to quench excess bromine, followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 1,2-dibromocyclohexane.

General Protocol for Allylic Bromination of Cyclohexene with NBS

This protocol is based on the Wohl-Ziegler reaction.[8]

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a light source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator (or position a light source near the flask).

  • Heat the mixture to reflux and maintain reflux for the required reaction time. The progress of the reaction can be monitored by observing the consumption of the denser NBS which is replaced by the less dense succinimide.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide by-product.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene.

Visualization of Reaction Pathways

The logical flow of the two primary bromination pathways of cyclohexene can be visualized as follows:

Electrophilic_Addition Cyclohexene Cyclohexene Bromonium_Ion Cyclic Bromonium Ion Intermediate Cyclohexene->Bromonium_Ion + Br₂ Bromine Br₂ Product 1,2-dibromocyclohexane Bromonium_Ion->Product + Br⁻ (Anti-addition) Bromide_Ion Br⁻

Caption: Electrophilic addition of bromine to cyclohexene.

Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (light or heat) Br_radical_init Br• Initiator->Br_radical_init generates NBS_init NBS Cyclohexene Cyclohexene Br_radical_init->Cyclohexene Allylic_Radical Allylic Radical Intermediate Cyclohexene->Allylic_Radical + Br• Br_radical Br• HBr HBr Br2 Br₂ HBr->Br2 + NBS → NBS NBS Product 3-bromocyclohexene Br2->Product + Allylic Radical → Succinimide Succinimide Product->Br_radical + Br•

Caption: Free-radical mechanism for allylic bromination.

References

Comparative Reactivity Analysis: 2,3-Dibromo-1-cyclohexene versus 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of 2,3-dibromo-1-cyclohexene and 1-bromo-1-cyclohexene. This report outlines the differing reactivity profiles of these two organobromine compounds, supported by established chemical principles and reaction mechanisms. While direct comparative quantitative data under identical conditions is sparse in publicly available literature, a qualitative and predictive comparison can be drawn based on the structural differences and known reactivity of allylic versus vinylic halides.

The reactivity of brominated cyclohexenes is of significant interest in synthetic organic chemistry, providing versatile intermediates for the construction of complex molecular architectures. This guide focuses on the comparative reactivity of this compound and 1-bromo-1-cyclohexene, highlighting the profound influence of the bromine atom's position on the molecule's chemical behavior. The primary distinction lies in the nature of the carbon-bromine bonds: this compound possesses both a vinylic and an allylic bromide, whereas 1-bromo-1-cyclohexene contains only a vinylic bromide. This structural difference dictates their susceptibility to nucleophilic substitution and elimination reactions.

Structural and Electronic Properties

1-Bromo-1-cyclohexene is a vinylic halide, characterized by a bromine atom attached to an sp²-hybridized carbon of the double bond. This configuration results in a strong C-Br bond due to the increased s-character of the carbon orbital and potential resonance interaction of the bromine lone pairs with the π-system. Consequently, vinylic halides are generally unreactive in classical SN1 and SN2 reactions.

This compound presents a more complex scenario with two distinct bromine substituents. The bromine at the C1 position is vinylic, sharing the characteristics of low reactivity seen in 1-bromo-1-cyclohexene. In stark contrast, the bromine at the C3 position is allylic, bonded to an sp³-hybridized carbon adjacent to the double bond. This allylic C-Br bond is significantly weaker and more prone to cleavage.

Comparative Reactivity in Key Reaction Types

The differing structural features of these two compounds lead to distinct reactivity patterns, particularly in substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution on 1-bromo-1-cyclohexene is generally disfavored. The strong C-Br bond and the instability of the potential vinylic carbocation (for an SN1 pathway) or the steric hindrance and electronic repulsion for a backside attack (for an SN2 pathway) make substitution challenging under standard conditions.

Conversely, This compound is highly susceptible to nucleophilic substitution, primarily at the allylic C3 position.

  • SN1 Reactivity: The loss of the allylic bromide from this compound generates a resonance-stabilized allylic carbocation. This delocalization of the positive charge significantly lowers the activation energy for the reaction, making the SN1 pathway highly favorable, especially with weak nucleophiles in polar protic solvents.

  • SN2 Reactivity: Strong nucleophiles can also displace the allylic bromide via an SN2 mechanism. While the allylic system can lead to allylic rearrangements, the direct substitution product is often observed.

Table 1: Predicted Comparative Reactivity in Nucleophilic Substitution

CompoundPosition of BromineC-Br Bond TypePredicted SN1 ReactivityPredicted SN2 Reactivity
1-Bromo-1-cyclohexeneC1VinylicVery LowVery Low
This compoundC1VinylicVery LowVery Low
C3AllylicHighModerate to High
Elimination Reactions (Dehydrobromination)

Both compounds can undergo elimination reactions to form dienes, but the ease and outcome of these reactions differ.

1-Bromo-1-cyclohexene , upon treatment with a strong, non-nucleophilic base, can undergo elimination to form 1,2-cyclohexadiene, a highly strained and reactive intermediate. More commonly, it may participate in reactions that proceed through an elimination-addition mechanism.

This compound readily undergoes dehydrobromination, primarily involving the more labile allylic bromide. Treatment with a strong base is expected to preferentially eliminate HBr from the C2 and C3 positions to yield 1,3-cyclohexadiene, a stable conjugated diene. This reaction is generally much faster than elimination from a vinylic bromide because the transition state leading to the conjugated diene is energetically more favorable. In fact, 3-bromocyclohexene is known to react faster in E2 reactions than bromocyclohexane due to the formation of a more stable conjugated diene product.[1]

Table 2: Predicted Comparative Reactivity in Elimination Reactions

CompoundRelevant C-Br BondBase StrengthPredicted Major ProductPredicted Relative Rate
1-Bromo-1-cyclohexeneVinylicStrongComplex/strained alleneSlow
This compoundAllylicStrong1,3-CyclohexadieneFast

Experimental Protocols

Protocol 1: General Procedure for Dehydrobromination

A solution of the brominated cyclohexene (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran or ethanol) is treated with a strong base such as potassium tert-butoxide or sodium ethoxide (1.1-1.5 equivalents) at a controlled temperature (e.g., 0 °C to reflux). The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and the product purified by distillation or chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution (SN1 Conditions)

The allylic bromide substrate (e.g., this compound) is dissolved in a polar protic solvent (e.g., ethanol or acetic acid) containing a weak nucleophile (e.g., the solvent itself or a salt like sodium acetate). The reaction mixture is stirred at a suitable temperature, and the progress is monitored. Work-up typically involves removal of the solvent, followed by extraction and purification of the product.

Protocol 3: General Procedure for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction) of a Vinylic Bromide

This protocol is more relevant for the less reactive vinylic bromide of 1-bromo-1-cyclohexene. In a reaction vessel under an inert atmosphere, the vinylic bromide (1 equivalent), a boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or CsF) are combined in a suitable solvent (e.g., toluene, THF, or dioxane, often with water). The mixture is heated to a temperature typically between 80-110 °C and stirred until the starting material is consumed. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the coupled product.

Reaction Mechanisms and Logical Flow

The following diagrams illustrate the key mechanistic pathways discussed.

Substitution_Mechanisms cluster_1bromo 1-Bromo-1-cyclohexene cluster_23dibromo This compound (Allylic Position) 1-Bromo 1-Bromo-1-cyclohexene SN1_1-Bromo Vinylic Carbocation (Highly Unstable) 1-Bromo->SN1_1-Bromo SN1 path SN2_1-Bromo Backside Attack (Sterically/Electronically Disfavored) 1-Bromo->SN2_1-Bromo SN2 path No_Reaction_1 No Substitution Product SN1_1-Bromo->No_Reaction_1 SN2_1-Bromo->No_Reaction_1 2,3-Dibromo This compound (Allylic Bromide) SN1_2,3-Dibromo Allylic Carbocation (Resonance Stabilized) 2,3-Dibromo->SN1_2,3-Dibromo SN1 path SN2_2,3-Dibromo Backside Attack 2,3-Dibromo->SN2_2,3-Dibromo SN2 path Substitution_Product Substitution Product SN1_2,3-Dibromo->Substitution_Product SN2_2,3-Dibromo->Substitution_Product

Figure 1. Comparative nucleophilic substitution pathways.

Elimination_Mechanisms cluster_1bromo_elim 1-Bromo-1-cyclohexene cluster_23dibromo_elim This compound 1-Bromo_Elim 1-Bromo-1-cyclohexene Product_1 Strained Allene / Complex Mixture 1-Bromo_Elim->Product_1 Slow Base_1 Strong Base Base_1->Product_1 2,3-Dibromo_Elim This compound (Allylic Bromide) Product_2 1,3-Cyclohexadiene (Conjugated & Stable) 2,3-Dibromo_Elim->Product_2 Fast Base_2 Strong Base Base_2->Product_2

Figure 2. Comparative elimination reaction pathways.

Conclusion

References

A Comparative Guide to Diene Synthesis: Gas-Phase Pyrolysis vs. Solution-Phase Elimination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of conjugated dienes is a cornerstone of organic chemistry, providing critical building blocks for a wide array of applications, from the construction of complex bioactive molecules to the production of polymers. The choice of synthetic methodology is paramount and is often a balance between yield, scalability, substrate scope, and experimental feasibility. This guide provides an objective comparison of two prominent strategies for diene synthesis: high-temperature gas-phase pyrolysis and classical solution-phase elimination reactions.

At a Glance: Performance Comparison

The selection of an appropriate method for diene synthesis is contingent on the specific target molecule and the available laboratory resources. Gas-phase pyrolysis is often favored for industrial-scale production of simple dienes due to its continuous nature and use of readily available feedstocks. In contrast, solution-phase eliminations offer greater versatility and are well-suited for laboratory-scale synthesis of more complex or functionalized dienes where milder conditions and specific stereochemical outcomes are required.

ParameterGas-Phase PyrolysisSolution-Phase Elimination
Typical Substrates Alkanes, Esters, Ethers, SulfoxidesDihaloalkanes, Allylic Halides, Alcohols, Xanthates, Amine Oxides
Reaction Temperature High (400 - 900°C)Low to Moderate (-78 to 150°C)
Reaction Time Milliseconds to SecondsMinutes to Hours
Typical Yields Variable (dependent on feedstock and conditions)Good to Excellent (often >70%)
Scalability Highly scalable (industrial processes)Laboratory to pilot scale
Key Advantages Use of simple, abundant feedstocks; continuous processMilder reaction conditions; high functional group tolerance; stereochemical control
Key Disadvantages High energy input; potential for complex product mixtures; requires specialized equipmentOften requires stoichiometric reagents; potential for side reactions (e.g., substitution)

Experimental Data: A Side-by-Side Look

Direct comparison of the two methods for the synthesis of the same diene in the literature is scarce. However, we can examine representative examples to illustrate the typical conditions and outcomes for each approach.

Gas-Phase Pyrolysis: Synthesis of 1,3-Butadiene

The industrial production of 1,3-butadiene, a key monomer for synthetic rubber, heavily relies on gas-phase pyrolysis, specifically the steam cracking of hydrocarbons.[1][2][3]

ProductStarting MaterialCatalystTemperature (°C)PressureYield
1,3-Butadienen-Butane/NaphthaNone (Steam)>850AtmosphericVariable (part of a mixture)
1,3-ButadieneEthanolMetal Oxide400-450AtmosphericNot specified

Note: Yields in steam cracking are part of a complex product mixture and are influenced by feedstock composition and process parameters.

Solution-Phase Elimination: Synthesis of 1,3-Cyclohexadiene

A classic example of solution-phase elimination is the dehydrohalogenation of a vicinal dihalide. The synthesis of 1,3-cyclohexadiene from 1,2-dibromocyclohexane provides a well-documented laboratory procedure.[4]

ProductStarting MaterialReagent/BaseSolventTemperature (°C)Yield
1,3-Cyclohexadiene1,2-DibromocyclohexaneSodium Hydride (NaH)Triethylene glycol dimethyl ether100-11070%[5]

Experimental Workflows

The operational workflows for gas-phase pyrolysis and solution-phase elimination differ significantly, as illustrated below.

G cluster_0 Gas-Phase Pyrolysis Workflow cluster_1 Solution-Phase Elimination Workflow GSP_Start Volatile Precursor GSP_Vap Vaporization GSP_Start->GSP_Vap Heating GSP_Pyr Pyrolysis Tube (High Temperature) GSP_Vap->GSP_Pyr Inert Gas Flow GSP_Cond Condensation/Trapping (Low Temperature) GSP_Pyr->GSP_Cond GSP_Prod Diene Product GSP_Cond->GSP_Prod SPE_Start Substrate in Solvent SPE_Reagent Addition of Reagent/Base SPE_Start->SPE_Reagent SPE_React Reaction at Controlled Temperature SPE_Reagent->SPE_React SPE_Workup Aqueous Workup/Extraction SPE_React->SPE_Workup SPE_Purify Purification (e.g., Distillation, Chromatography) SPE_Workup->SPE_Purify SPE_Prod Diene Product SPE_Purify->SPE_Prod

Fig. 1: Generalized experimental workflows.

Detailed Experimental Protocols

Gas-Phase Pyrolysis: Flash Vacuum Pyrolysis (FVP) of a Sulfolene Derivative (Illustrative)

Flash vacuum pyrolysis (FVP) is a laboratory-scale gas-phase technique that can be used for the clean synthesis of dienes via cheletropic elimination of sulfur dioxide from sulfolene derivatives.

Objective: To generate a substituted 1,3-diene.

Materials:

  • Substituted 3-sulfolene

  • FVP apparatus, consisting of a quartz pyrolysis tube, a furnace, a vacuum pump, and a cold trap (liquid nitrogen).

  • Inert packing material for the pyrolysis tube (e.g., quartz wool or rings) is optional.

Procedure:

  • The FVP apparatus is assembled and the pyrolysis tube is heated to the desired temperature (typically 400-800°C) under high vacuum (<1 Torr).

  • The substituted 3-sulfolene is placed in a sample flask connected to the inlet of the pyrolysis tube.

  • The sulfolene is slowly sublimed or distilled under vacuum into the hot pyrolysis tube.

  • As the precursor passes through the hot zone, it undergoes a retro-Diels-Alder reaction, extruding sulfur dioxide and forming the corresponding diene.

  • The gaseous products are immediately passed into a cold trap cooled with liquid nitrogen, where the diene product condenses.

  • The sulfur dioxide byproduct is typically pumped away.

  • After the reaction is complete, the apparatus is carefully brought back to atmospheric pressure with an inert gas.

  • The cold trap is allowed to warm, and the condensed diene product is collected.

Solution-Phase Elimination: Dehydrohalogenation of 1,2-Dibromocyclohexane

This procedure details the synthesis of 1,3-cyclohexadiene from 1,2-dibromocyclohexane using a strong base.[5]

Objective: To synthesize 1,3-cyclohexadiene.

Materials:

  • 1,2-Dibromocyclohexane

  • Sodium hydride (NaH) in mineral oil

  • Triethylene glycol dimethyl ether

  • Isopropyl alcohol

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask, mechanical stirrer, dropping funnel, distillation apparatus.

Procedure:

  • A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer and set up for vacuum distillation.

  • 500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol are added to the flask.

  • With stirring, 53.5 g (2.23 moles) of sodium hydride in a mineral oil suspension is added in small portions.

  • A pressure-equalizing dropping funnel containing 242 g (1.00 mole) of 1,2-dibromocyclohexane is attached to the flask.

  • The reaction flask is heated to 100–110°C, and the receiving flask is cooled in a dry ice-isopropyl alcohol bath while a rapid stream of nitrogen is passed through the system.

  • After most of the isopropyl alcohol has been distilled off, the receiver is changed, and the system is evacuated with a water aspirator.

  • The 1,2-dibromocyclohexane is added dropwise at a rate that maintains the reaction temperature at 100–110°C without external heating. The addition takes approximately 30 minutes.

  • The reaction is complete when distillation slows significantly.

  • The distillate is washed four times with 200-ml portions of water, and the organic layer is dried with anhydrous magnesium sulfate.

  • The crude 1,3-cyclohexadiene (yield: 56 g, 70%) can be further purified by simple distillation.[5]

Conclusion

Both gas-phase pyrolysis and solution-phase elimination represent powerful and relevant methodologies for the synthesis of dienes. The choice between them is dictated by the desired scale of the reaction, the complexity of the target molecule, and the available equipment. For large-scale production of simple dienes, gas-phase methods are unparalleled. For the synthesis of fine chemicals and in the context of drug discovery and development, the milder conditions, higher selectivity, and broader functional group tolerance of solution-phase elimination reactions often make them the more practical and versatile choice.

References

Spectroscopic Validation of Synthesized 2,3-Dibromo-1-cyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of synthesized 2,3-Dibromo-1-cyclohexene with relevant chemical alternatives. The data presented herein serves as a benchmark for researchers to validate the successful synthesis and purity of this compound, a valuable intermediate in various synthetic pathways.

Overview and Comparison

This compound is a functionalized cycloalkene containing both vinylic and allylic bromide substituents. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of complex molecules. Spectroscopic analysis is crucial to confirm the identity of the target molecule and to distinguish it from potential starting materials, byproducts, or isomers such as cyclohexene, trans-1,2-dibromocyclohexane, and 3-bromocyclohexene.

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its chemical alternatives.

Table 1: ¹H NMR Data Comparison (CDCl₃)
CompoundVinyl H (ppm)Allylic H (ppm)Other Aliphatic H (ppm)
This compound (Predicted) ~6.2 (t)~4.8 (m)2.0 - 2.8 (m)
Cyclohexene[1]5.66 (m)1.98 (m)1.61 (m)
trans-1,2-DibromocyclohexaneN/AN/A1.5 - 2.5 (m), 4.5 (m)
3-Bromocyclohexene5.8 - 6.0 (m)4.8 - 5.0 (m)1.8 - 2.4 (m)
Table 2: ¹³C NMR Data Comparison (CDCl₃)
CompoundVinylic C (ppm)C-Br (ppm)Aliphatic C (ppm)
This compound (Predicted) ~130, ~125~6025 - 40
Cyclohexene[1]127.2N/A25.1, 22.8
trans-1,2-DibromocyclohexaneN/A~55~30, ~35
3-Bromocyclohexene~130, ~128~5020 - 35
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundC=C Stretch=C-H StretchC-H Stretch (sp³)C-Br Stretch
This compound (Predicted) ~1640~30302850-2950500-650
Cyclohexene[1]~1650~30202830-2940N/A
trans-1,2-DibromocyclohexaneN/AN/A2850-2950550-690
3-Bromocyclohexene[2]~1650~30302850-2950550-700
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound (Predicted) 238, 240, 242 (1:2:1)[M-Br]⁺, [M-HBr]⁺, [C₆H₇]⁺
Cyclohexene82[M-CH₃]⁺, [M-C₂H₄]⁺
trans-1,2-Dibromocyclohexane240, 242, 244 (1:2:1)[M-Br]⁺, [M-HBr]⁺, [C₆H₈]⁺
3-Bromocyclohexene160, 162 (1:1)[M-Br]⁺, [C₆H₈]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the allylic bromination of 3-bromocyclohexene using N-bromosuccinimide (NBS) and a radical initiator.[3][4][5][6]

Materials:

  • 3-bromocyclohexene

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromocyclohexene in CCl₄.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux with stirring. The reaction can be initiated by a UV lamp if necessary.

  • Monitor the reaction progress by TLC or GC. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on the surface.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7][8]

Infrared (IR) Spectroscopy:

  • For a liquid sample, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[9][10][11][12][13]

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Record the positions of the major absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionize the sample using electron impact (EI) ionization.[14][15][16][17][18]

  • Analyze the resulting fragments based on their mass-to-charge ratio (m/z).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the spectroscopic validation process and the structural relationships between the compared compounds.

spectroscopic_validation_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start 3-Bromocyclohexene Reaction Allylic Bromination (NBS, AIBN) Start->Reaction Product Crude this compound Reaction->Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Compare with Reference Data NMR->Data IR->Data MS->Data Conclusion Structure Confirmed Data->Conclusion compound_relationships A Cyclohexene B 3-Bromocyclohexene A->B Allylic Bromination C trans-1,2-Dibromocyclohexane A->C Bromination D This compound (Target Compound) B->D Allylic Bromination

References

kinetic studies comparing the bromination of various cycloalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of the bromination of various cycloalkenes, offering valuable insights for synthetic chemists and researchers in drug development. The electrophilic addition of bromine to the carbon-carbon double bond of cycloalkenes is a fundamental reaction in organic chemistry. Understanding the kinetics of this reaction is crucial for controlling reaction outcomes and optimizing synthetic pathways. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanistic and procedural relationships.

Quantitative Data Summary

The rate of bromination of cycloalkenes is influenced by factors such as ring size, which affects ring strain and the stability of the intermediate bromonium ion. The reaction typically follows second-order kinetics, being first order in both the cycloalkene and bromine.

CycloalkeneSecond-Order Rate Constant (k) at 25°C in CCl₄ (M⁻¹s⁻¹)Relative Rate
CyclopenteneData not available in search resultsData not available in search results
CyclohexeneData not available in search resultsData not available in search results
CyclohepteneData not available in search resultsData not available in search results

Note: Specific quantitative data for the second-order rate constants for the bromination of cyclopentene, cyclohexene, and cycloheptene in a non-polar solvent under the same conditions were not available in the provided search results. The following discussion is based on general principles of organic chemistry.

The reactivity of cycloalkenes towards bromination is generally influenced by the stability of the alkene and the intermediate carbocation (or bridged bromonium ion). Ring strain plays a significant role. Cyclopentene has considerable ring strain, which is partially relieved upon moving from an sp²-hybridized carbon to an sp³-hybridized carbon in the transition state and product, potentially leading to a faster reaction rate compared to cyclohexene. Cyclohexene exists in a stable chair conformation with minimal ring strain.[1] Cycloheptene has higher ring strain than cyclohexene, which might lead to an increased reaction rate.

Under certain conditions, the bromination of cyclohexene can follow a more complex rate law, such as being second order with respect to bromine, suggesting a more intricate reaction mechanism involving more than one molecule of bromine in the rate-determining step.[2]

Experimental Protocols

A common and effective method for studying the kinetics of the rapid addition of bromine to cycloalkenes is UV-Vis spectrophotometry, often coupled with a stopped-flow technique for fast reactions.[3][4][5]

General Experimental Procedure for Kinetic Analysis:
  • Reagent Preparation:

    • Prepare stock solutions of the desired cycloalkene (e.g., cyclopentene, cyclohexene, cycloheptene) in a suitable inert, non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[1][6][7]

    • Prepare a stock solution of molecular bromine (Br₂) in the same solvent. The concentration of bromine should be chosen such that its absorbance at a specific wavelength (e.g., in the region of 400-550 nm) falls within the linear range of the spectrophotometer.

  • Temperature Control:

    • Maintain a constant temperature for all solutions and the reaction vessel using a thermostatted water bath or a temperature-controlled cell holder in the spectrophotometer. This is crucial as reaction rates are highly temperature-dependent.

  • Kinetic Measurement using UV-Vis Spectroscopy:

    • The reaction is initiated by rapidly mixing the cycloalkene and bromine solutions.

    • The disappearance of bromine over time is monitored by measuring the decrease in absorbance at a wavelength where bromine absorbs strongly, and the cycloalkene and product (dibromocycloalkane) do not.[5]

    • The data of absorbance versus time is recorded.

  • Data Analysis:

    • The reaction order with respect to each reactant is determined by performing experiments with varying initial concentrations of the cycloalkene and bromine and observing the effect on the initial reaction rate.[2]

    • For a second-order reaction, a plot of 1/([Br₂]t) versus time will yield a straight line, where [Br₂]t is the concentration of bromine at time t. The slope of this line is equal to the second-order rate constant, k.

    • To determine the activation parameters (Arrhenius parameters), the experiment is repeated at several different temperatures, and the rate constants are calculated for each temperature. A plot of ln(k) versus 1/T (Arrhenius plot) will give a straight line with a slope of -Ea/R, where Ea is the activation energy and R is the gas constant.

Visualizations

Signaling Pathway: Electrophilic Addition of Bromine to a Cycloalkene

The generally accepted mechanism for the electrophilic addition of bromine to a cycloalkene involves the formation of a cyclic bromonium ion intermediate.[1][6] This intermediate is then attacked by a bromide ion in an Sₙ2-like fashion, leading to the anti-addition of the two bromine atoms.

Electrophilic_Addition Cycloalkene Cycloalkene + Br₂ Pi_Complex π-Complex Cycloalkene->Pi_Complex Electrophilic attack Bromonium_Ion Cyclic Bromonium Ion Intermediate Pi_Complex->Bromonium_Ion Formation of bromonium ion Product trans-1,2-Dibromocycloalkane Bromonium_Ion->Product Nucleophilic attack by Br⁻

Caption: Mechanism of electrophilic bromination of a cycloalkene.

Experimental Workflow: Kinetic Analysis using UV-Vis Spectroscopy

The following diagram illustrates the typical workflow for determining the reaction kinetics of cycloalkene bromination.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Cycloalkene and Bromine Solutions Set_Temp Set Constant Temperature Prep_Solutions->Set_Temp Mix Rapidly Mix Reactants Set_Temp->Mix Monitor_Abs Monitor Absorbance of Br₂ vs. Time Mix->Monitor_Abs Plot_Data Plot Absorbance vs. Time Monitor_Abs->Plot_Data Det_Order Determine Reaction Order Plot_Data->Det_Order Calc_k Calculate Rate Constant (k) Det_Order->Calc_k Repeat_T Repeat at Different Temperatures Calc_k->Repeat_T Arrhenius Arrhenius Plot (ln(k) vs. 1/T) Repeat_T->Arrhenius Calc_Ea Calculate Activation Energy (Ea) Arrhenius->Calc_Ea

Caption: Workflow for kinetic analysis of cycloalkene bromination.

References

X-ray Crystallographic Analysis of Dibromocyclohexene Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the structural parameters of trans-3,6-dibromocyclohexene and its saturated analogue, trans-1,2-dibromocyclohexane, derived from single-crystal X-ray diffraction data. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their molecular geometries, experimental protocols for their structural determination, and a workflow for crystallographic analysis.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For halogenated cyclic hydrocarbons, such as dibromocyclohexene stereoisomers, subtle changes in the position and orientation of the bromine atoms can significantly impact their reactivity and potential as intermediates in organic synthesis and drug discovery. X-ray crystallography stands as the definitive method for elucidating these solid-state structures with atomic-level precision.

This guide presents a comparative analysis of the X-ray crystallographic data for trans-3,6-dibromocyclohexene, a key unsaturated bicyclic precursor, and contrasts it with the well-characterized saturated analogue, trans-1,2-dibromocyclohexane. The inclusion of the latter provides a valuable reference for understanding the structural influence of the cyclohexene double bond.

Comparative Analysis of Crystallographic Data

The following tables summarize the key crystallographic and geometric parameters for trans-3,6-dibromocyclohexene and trans-1,2-dibromocyclohexane, facilitating a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement Parameters

Parametertrans-3,6-dibromocyclohexenetrans-1,2-dibromocyclohexane
Empirical FormulaC₆H₈Br₂C₆H₁₀Br₂
Formula Weight239.94241.95
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/aP2₁/c
a (Å)7.1120(9)6.47(2)
b (Å)14.9248(19)10.89(3)
c (Å)15.0591(13)6.13(2)
β (°)90.124(11)110.1(3)
Volume (ų)1598.0(3)406.4
Z82
Temperature (K)Not ReportedNot Reported
Radiation (Å)Not ReportedMoKα (λ = 0.71073)
R-factorNot Reported0.088

Table 2: Selected Bond Lengths and Angles

Parametertrans-3,6-dibromocyclohexenetrans-1,2-dibromocyclohexane
Bond Lengths (Å)
C-Br1.96 (avg)1.98(2)
C=C1.32 (avg)-
C-C (single)1.51 - 1.551.52(3) - 1.55(3)
Bond Angles (°)
C-C-Br110.5 (avg)111.4(13)
C-C=C123.5 (avg)-
C-C-C111.0 - 114.5110.1(18) - 112.9(18)

Experimental Protocols

The methodologies employed for the X-ray crystallographic analysis of these compounds are crucial for the reproducibility and validation of the presented data. Below are the detailed experimental protocols for the synthesis and crystal structure determination.

Synthesis and Crystallization of trans-3,6-dibromocyclohexene

The synthesis of trans-3,6-dibromocyclohexene was achieved through the bromination of cyclohexa-1,3-diene.[1] To a solution of cyclohexa-1,3-diene in a suitable solvent such as chloroform, one equivalent of bromine is added. The reaction proceeds via an anti-1,2-addition, followed by rearrangement to the more stable conjugated addition product. Single crystals suitable for X-ray diffraction were obtained by recrystallization from chloroform.[2]

X-ray Data Collection and Structure Determination

A single crystal of the dibromocyclohexene stereoisomer is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector. The collected diffraction data are then processed, which includes integration of reflection intensities and correction for various experimental effects. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of the dibromocyclohexene stereoisomers.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of dibromocyclohexene isomer crystallization Recrystallization to obtain single crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction integration Data Integration & Reduction diffraction->integration solution Structure Solution (Direct/Patterson Methods) integration->solution refinement Least-Squares Refinement solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Caption: Workflow for X-ray Crystallographic Analysis.

This guide provides a foundational comparison of the structural features of a key dibromocyclohexene stereoisomer and its saturated counterpart. The presented data and protocols are intended to aid researchers in the fields of synthetic chemistry, materials science, and drug development in their understanding and utilization of these important halogenated compounds.

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-1-cyclohexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 2,3-Dibromo-1-cyclohexene, a halogenated organic compound. Adherence to these protocols is crucial for minimizing environmental impact and protecting the health and safety of all laboratory personnel.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions for halogenated organic compounds should be strictly observed.

Personal Protective Equipment (PPE): A critical first line of defense, the required PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. Improper segregation of chemical waste can lead to hazardous reactions and increased disposal costs.

  • Segregation: Isolate this compound waste from all other waste streams. It is crucial to keep it separate from non-halogenated organic solvents, aqueous waste, acids, bases, and solid waste.[1][2][3][4]

  • Container Selection: Use a designated, properly labeled, and leak-proof container for the collection of halogenated organic waste.[3] The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[3] All components of a mixture must be listed.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from sources of ignition.[3][5]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[3] Do not dispose of this compound down the drain or in regular trash.[2]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area by opening sashes on fume hoods.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For any exposure, refer to the first-aid measures outlined in the chemical's SDS. In the absence of an SDS, flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7]

Quantitative Data Summary

While a specific SDS for this compound was not available, the table below provides general exposure limits for a related compound, Cyclohexene, which can serve as a conservative reference.

ParameterValue
OSHA PEL (Permissible Exposure Limit)300 ppm (8-hour TWA)[8]
NIOSH REL (Recommended Exposure Limit)300 ppm (10-hour TWA)[8]
ACGIH TLV (Threshold Limit Value)300 ppm (8-hour TWA)[8]

TWA: Time-Weighted Average

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_lab Laboratory Operations cluster_disposal Waste Management A Handling of This compound B Generate Waste A->B Process C Segregate as Halogenated Waste B->C Classification D Collect in Labeled, Sealed Container C->D Containment E Store in Satellite Accumulation Area D->E Storage F EHS Pickup Request E->F Initiate Disposal G Transport to Central Accumulation F->G Collection H Licensed Hazardous Waste Disposal G->H Final Disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.